Oleic Acid-biotin
Description
Properties
Molecular Formula |
C33H60N4O3S |
|---|---|
Molecular Weight |
592.9 g/mol |
IUPAC Name |
N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]octadec-9-enamide |
InChI |
InChI=1S/C33H60N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-30(38)34-25-20-16-21-26-35-31(39)24-19-18-22-29-32-28(27-41-29)36-33(40)37-32/h9-10,28-29,32H,2-8,11-27H2,1H3,(H,34,38)(H,35,39)(H2,36,37,40) |
InChI Key |
BXXNXBAVXQJVER-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles and Applications of Oleic Acid-Biotin Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles, synthesis, and application of Oleic Acid-biotin probes. These probes are powerful tools for investigating the intricate roles of oleic acid in cellular processes, including its transport, metabolism, and signaling functions. By mimicking endogenous oleic acid while incorporating a high-affinity biotin (B1667282) tag, these probes enable the detection and isolation of oleic acid-binding proteins and the elucidation of their downstream pathways.
The Fundamental Principle of this compound Probes
The ingenuity of the this compound probe lies in its dual-functionality. The oleic acid component, a ubiquitous monounsaturated fatty acid, serves as a biological mimic that can be recognized and processed by cellular machinery involved in fatty acid transport and metabolism. The biotin molecule, covalently linked to the oleic acid, acts as a highly specific affinity tag.
The core principle revolves around the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) in the femtomolar range, making it one of the strongest known biological interactions. This allows for the highly efficient capture and detection of the probe and any interacting molecules.
In essence, the this compound probe allows researchers to "follow" oleic acid into the cell and identify its binding partners. Once the probe has interacted with its target proteins, the biotin tag can be used to isolate these protein-probe complexes using streptavidin-coated beads for subsequent analysis, such as mass spectrometry-based protein identification.
Synthesis of this compound Probes
The synthesis of an this compound probe typically involves the formation of a stable amide bond between the carboxylic acid group of oleic acid and a primary amine on a biotin derivative that includes a spacer arm. A common and effective method for this conjugation is through carbodiimide-mediated coupling.
Experimental Protocol: Synthesis of an this compound Probe
This protocol outlines a general procedure for the synthesis of an this compound probe using N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the oleic acid for reaction with a biotin-amine derivative.
Materials:
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Biotin-PEG-amine (or a similar biotin derivative with a primary amine and a spacer)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DMF dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the NHS-activated oleic acid ester by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated oleic acid.
-
-
Conjugation with Biotin-Amine:
-
To the filtrate containing the NHS-activated oleic acid, add the biotin-PEG-amine derivative (1 equivalent).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM) to yield the pure this compound probe.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Quantitative Data: Binding Affinities to Fatty Acid Binding Proteins
The oleic acid moiety of the probe is responsible for its interaction with fatty acid binding proteins (FABPs). Therefore, the binding affinities of oleic acid to various FABPs provide a strong indication of the probe's expected performance. FABPs are a family of intracellular proteins that chaperone fatty acids and other hydrophobic ligands. The dissociation constants (Kd) for oleic acid with several human FABP isoforms are summarized in the table below.
| FABP Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |
| FABP3 (Heart) | Oleic Acid | ~0.44 - 1.56 µM | Spectroscopic Titration | [1] |
| FABP4 (Adipocyte) | Oleic Acid | ~0.44 - 1.56 µM | Spectroscopic Titration | [1] |
| FABP5 (Epidermal) | Oleic Acid | ~0.44 - 1.56 µM | Spectroscopic Titration | [1] |
| FABP1 (Liver) | Oleic Acid | Binds two molecules | X-ray Crystallography | [2] |
Note: The binding affinities can vary depending on the experimental conditions and techniques used.
Experimental Applications and Protocols
This compound probes are versatile tools with applications in identifying protein-fatty acid interactions and studying fatty acid uptake and trafficking.
Affinity Pull-Down Assay for Identifying Interacting Proteins
This assay is designed to isolate and identify proteins that bind to oleic acid from a complex biological sample, such as a cell lysate.
Experimental Protocol:
Materials:
-
This compound probe
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high biotin concentration)
-
Magnetic rack
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Incubation of Probe with Lysate:
-
Add the this compound probe to the cell lysate to a final concentration typically in the low micromolar range.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.
-
-
Capture of Probe-Protein Complexes:
-
Wash the streptavidin-coated magnetic beads with wash buffer.
-
Add the washed beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove the supernatant (unbound proteins).
-
Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer for analysis by western blotting, or by using a competitive elution buffer containing a high concentration of free biotin for mass spectrometry analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against candidate proteins, or by mass spectrometry for unbiased identification of binding partners.
-
Cellular Fatty Acid Uptake Assay
This assay measures the uptake of oleic acid into cultured cells.
Experimental Protocol:
Materials:
-
Cultured cells of interest (e.g., adipocytes, hepatocytes)
-
This compound probe
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-FITC)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of OA-Biotin:BSA Complex:
-
Prepare a stock solution of the this compound probe in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing to allow the probe to bind to albumin, mimicking its physiological transport.
-
-
Cell Treatment:
-
Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the serum-free medium containing the OA-Biotin:BSA complex to the cells.
-
Incubate the cells at 37°C for various time points to measure uptake kinetics.
-
-
Detection of Probe Uptake:
-
After the incubation period, wash the cells with cold PBS to stop the uptake.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Incubate the cells with a solution of fluorescently labeled streptavidin to detect the internalized this compound probe.
-
Wash the cells to remove unbound streptavidin.
-
-
Analysis:
-
Visualize and quantify the cellular uptake of the probe using a fluorescence microscope or a flow cytometer.
-
Signaling Pathways Investigated with Fatty Acid Probes
This compound probes are instrumental in dissecting signaling pathways initiated by fatty acid uptake and binding. Key pathways that can be explored include those mediated by the cell surface receptor CD36 and intracellular FABPs, which often culminate in the activation of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.
CD36-Mediated Fatty Acid Uptake and Signaling
CD36 is a scavenger receptor that facilitates the uptake of long-chain fatty acids.[3] Binding of fatty acids to CD36 can trigger intracellular signaling cascades, often involving Src-family kinases, which can influence metabolic and inflammatory responses.
References
The Cellular Gateway: An In-depth Technical Guide to the Uptake Mechanism of Oleic Acid-Biotin Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular uptake of fatty acids is a critical process in various physiological and pathological states, including metabolic diseases and cancer. Oleic acid, a ubiquitous monounsaturated fatty acid, plays a significant role in these processes. To better understand its transport and signaling pathways, researchers often employ chemical probes. The oleic acid-biotin conjugate has emerged as a valuable tool, designed to trace the uptake and intracellular fate of oleic acid.[1] This technical guide provides a comprehensive overview of the cellular uptake mechanisms of oleic acid and biotin (B1667282) individually, and subsequently proposes a mechanism for the uptake of the this compound conjugate, supported by experimental protocols and data.
Core Concepts: Individual Uptake Mechanisms
Oleic Acid Uptake
The cellular uptake of oleic acid is a multifaceted process involving both passive diffusion and protein-facilitated transport. While the "flip-flop" of protonated fatty acids across the plasma membrane contributes to passive uptake, protein-mediated transport is the predominant mechanism under physiological conditions.[2] This facilitated transport is crucial for efficient fatty acid utilization and is mediated by a variety of membrane-associated proteins.
Key Proteins in Oleic Acid Uptake:
-
Fatty Acid Translocase (CD36): A versatile scavenger receptor that plays a major role in the high-affinity uptake of long-chain fatty acids.[3][4][5] CD36 is thought to facilitate fatty acid transport by increasing the local concentration of fatty acids at the cell surface and potentially by promoting their esterification, which traps them within the cell.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins (FATP1-6) that facilitate the uptake of long-chain and very-long-chain fatty acids. FATPs are believed to function through a "vectorial acylation" mechanism, where they possess acyl-CoA synthetase activity that esterifies the fatty acid upon entry, thereby preventing its efflux and maintaining a favorable concentration gradient for further uptake.
-
Fatty Acid Binding Proteins (FABPs): While primarily intracellular, plasma membrane-associated FABPs (FABPpm) are also implicated in the binding and transport of fatty acids across the cell membrane. Intracellular FABPs are crucial for the solubilization and trafficking of fatty acids to various organelles for metabolism or storage.
Biotin Uptake
Biotin, a water-soluble B vitamin, is essential for various metabolic processes. Its cellular uptake is primarily an active, carrier-mediated process dependent on a sodium gradient.
Key Transporters in Biotin Uptake:
-
Sodium-dependent Multivitamin Transporter (SMVT): This is the primary transporter responsible for the uptake of biotin in most cell types, including intestinal and liver cells. It functions as a symporter, cotransporting biotin and sodium ions into the cell.
-
Monocarboxylate Transporter 1 (MCT1): In certain cell types, MCT1 has also been shown to mediate biotin transport.
The this compound Conjugate: A Tool for Elucidation
The this compound conjugate is a chemical probe designed to leverage the high affinity of biotin for streptavidin in detection and pull-down assays, while the oleic acid moiety directs the molecule to fatty acid transport and metabolic pathways. The underlying assumption is that the oleic acid portion of the conjugate will guide its interaction with the cellular machinery responsible for fatty acid uptake.
Proposed Mechanism of this compound Cellular Uptake
Based on the established mechanisms for oleic acid uptake and the design of the conjugate, the primary route of cellular entry for the this compound molecule is likely mediated by fatty acid transporters, particularly CD36 and FATPs. The large, hydrophilic biotin tag may, however, influence the efficiency of this process compared to unconjugated oleic acid.
Hypothesized Steps of Uptake:
-
Binding to Membrane Transporters: The oleic acid moiety of the conjugate is expected to bind to fatty acid transporters like CD36 and FATPs on the cell surface.
-
Translocation Across the Membrane: The transporter facilitates the movement of the conjugate across the plasma membrane. The bulky biotin group might present a steric hindrance, potentially reducing the rate of transport compared to native oleic acid.
-
Intracellular Trapping and Trafficking: Once inside the cell, the conjugate may be recognized by intracellular FABPs, which would facilitate its transport to various cellular compartments. It is less likely that the conjugate will be efficiently esterified by acyl-CoA synthetases due to the presence of the biotin tag at the carboxyl end, which could lead to a different intracellular fate compared to oleic acid.
It is also conceivable that a minor portion of the conjugate could be internalized via endocytic pathways, particularly if it forms aggregates or interacts with other cell surface receptors.
Signaling Pathways
Oleic acid is not merely a metabolite but also a signaling molecule that can activate various intracellular pathways. Upon cellular uptake, the oleic acid component of the conjugate could potentially trigger these signaling cascades.
Signaling Pathways Associated with Oleic Acid:
-
TGFβ-Smad3 Signaling: Oleic acid has been shown to activate this pathway, promoting processes like cell migration.
-
EphB2-dependent F-actin formation: This pathway can be activated by oleic acid, enhancing cell motility.
-
Wnt/β-catenin Pathway: Linoleic acid, a similar long-chain fatty acid, has been shown to activate this pathway, suggesting a potential for oleic acid to do the same.
Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating the uptake of this compound.
Table 1: Kinetic Parameters of Oleic Acid and this compound Uptake
| Compound | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| Oleic Acid | 5 | 500 |
| This compound | 15 | 250 |
Note: These are example values. Actual values would need to be determined experimentally. A higher Km and lower Vmax for the conjugate would suggest a lower affinity and/or slower transport rate compared to oleic acid.
Table 2: Inhibition of this compound Uptake by Competitors
| Competitor (100-fold excess) | % Inhibition of this compound Uptake |
| Unlabeled Oleic Acid | 85% |
| Unlabeled Biotin | 5% |
| CD36 Inhibitor (e.g., SSO) | 60% |
| FATP Inhibitor (e.g., Phloretin) | 40% |
Note: These are hypothetical data. Significant inhibition by unlabeled oleic acid and specific transporter inhibitors would support a fatty acid transporter-mediated uptake mechanism.
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound
This protocol describes a method to quantify the cellular uptake of the this compound conjugate.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
This compound conjugate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Lysis buffer (e.g., RIPA buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and grow to confluence.
-
Preparation of OA-Biotin:BSA Complex: Prepare a stock solution of this compound in ethanol. Separately, prepare a solution of fatty acid-free BSA in serum-free medium. Slowly add the this compound stock to the BSA solution while vortexing to allow complex formation.
-
Cell Treatment: Wash cells with PBS. Add the serum-free medium containing the OA-Biotin:BSA complex to the cells. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Stopping the Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound conjugate, followed by one wash with ice-cold PBS alone.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating on ice.
-
Quantification:
-
Transfer the cell lysates to a streptavidin-coated microplate.
-
Incubate to allow the biotinylated conjugate to bind to the streptavidin.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of the this compound conjugate to determine the amount of uptake in the cell lysates. Normalize the uptake to the total protein concentration of each sample.
Protocol 2: Competition Assay
This protocol is designed to determine the specificity of the this compound uptake.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Competitors: Before adding the OA-Biotin:BSA complex, pre-incubate the cells with a high concentration (e.g., 100-fold molar excess) of potential competitors (e.g., unlabeled oleic acid, unlabeled biotin, transporter inhibitors) for 30 minutes.
-
Cell Treatment: Add the OA-Biotin:BSA complex (without removing the competitor) and incubate for a fixed time point (e.g., 15 minutes).
-
Follow steps 4-7 from Protocol 1 to quantify the uptake.
-
Data Analysis: Compare the uptake of this compound in the presence and absence of competitors to calculate the percentage of inhibition.
Visualizations
Caption: Proposed uptake pathway for this compound conjugate.
Caption: General workflow for an this compound uptake assay.
Caption: Signaling pathways potentially activated by oleic acid uptake.
Conclusion
The this compound conjugate represents a powerful tool for investigating the intricate mechanisms of fatty acid transport and signaling. While its uptake is likely dominated by the well-characterized fatty acid transport machinery, further experimental validation is necessary to fully elucidate the specific contributions of different transporters and the influence of the biotin tag. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the cellular journey of this important fatty acid probe. A thorough understanding of these mechanisms will undoubtedly pave the way for new therapeutic strategies targeting fatty acid metabolism in a variety of diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD36 enhances fatty acid uptake by increasing the rate of intracellular esterification but not transport across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Intricate Role of Oleic Acid in Cellular Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of oleic acid, a monounsaturated omega-9 fatty acid, as a key signaling molecule in a variety of cellular pathways. Beyond its well-established function in energy metabolism and as a component of cell membranes, oleic acid actively participates in the intricate network of cell signaling, influencing processes from insulin (B600854) secretion to cell proliferation and inflammation. This document provides a comprehensive overview of the core signaling pathways modulated by oleic acid, detailed experimental protocols for their investigation, and a quantitative summary of its effects to facilitate comparative analysis and future research endeavors.
Core Signaling Pathways Modulated by Oleic Acid
Oleic acid exerts its influence on cell signaling through several key mechanisms, primarily by activating specific G-protein coupled receptors (GPCRs) and modulating the activity of various protein kinases.
G-Protein Coupled Receptor (GPCR) Signaling
Oleic acid is a known endogenous ligand for several GPCRs, most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[1][2][3] Activation of these receptors by oleic acid triggers a cascade of intracellular events with significant physiological consequences.
-
GPR40 Signaling: Upon binding of oleic acid, GPR40 primarily couples to the Gαq subunit of heterotrimeric G proteins.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. This rise in intracellular calcium is a critical signaling event that, in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.
-
GPR120 Signaling: Similar to GPR40, GPR120 is also activated by oleic acid and can couple to Gαq to initiate the PLC-IP3-Ca2+ signaling cascade. Beyond this, GPR120 activation has been shown to mediate anti-inflammatory effects through a β-arrestin-dependent pathway. This pathway can inhibit pro-inflammatory signaling cascades, such as those mediated by Toll-like receptors (TLRs).
Protein Kinase C (PKC) Pathway
Oleic acid can activate Protein Kinase C (PKC) through both direct and indirect mechanisms. The generation of diacylglycerol (DAG) following GPR40/GPR120 activation is a classic activator of conventional and novel PKC isoforms. Additionally, some studies suggest that oleic acid can directly interact with and activate PKC, independent of DAG and phospholipids. Activated PKC phosphorylates a wide range of substrate proteins, thereby regulating diverse cellular processes including cell proliferation, differentiation, and apoptosis. A time- and dose-dependent translocation of PKC from the cytosol to the cell membrane, a hallmark of its activation, has been observed in response to oleic acid.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Oleic acid has been shown to activate this pathway in various cell types, including vascular smooth muscle cells and breast cancer cells. The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). Once recruited to the membrane, Akt is phosphorylated and activated, subsequently phosphorylating numerous downstream targets to exert its effects. Inhibition of PI3K has been shown to reduce oleic acid-induced cell proliferation.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Oleic acid has been demonstrated to induce the phosphorylation and activation of ERK1/2 in several cell types. The activation of this pathway can be initiated by upstream signals, including the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which can be triggered by GPCR activation. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors, leading to changes in gene expression.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of oleic acid on key signaling molecules.
| Cell Type | Oleic Acid Concentration (µM) | Measured Parameter | Fold Change/Effect | Reference |
| Rat Islet β-cells | 1-10 | Intracellular Ca2+ ([Ca2+]i) | Concentration-dependent increase | |
| Isolated Hepatocytes | 50-400 | PKC Translocation (Cytosol to Membrane) | Time- and dose-dependent increase | |
| Rat Vascular Smooth Muscle Cells (A10) | 50 | Akt/PKB Phosphorylation | Time-dependent increase | |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | 100 | ERK1/2 Phosphorylation | Increased phosphorylation | |
| Breast Cancer Cells (MDA-MB-231, MCF-7) | 100 | Akt1 and Akt2 Activation | Increased activation |
| Pathway Component | Inhibitor | Cell Type | Effect of Inhibitor on Oleic Acid-Induced Response | Reference |
| Phospholipase C (PLC) | U73122, Neomycin | Rat Islet β-cells | Inhibition of [Ca2+]i increase | |
| L-type Ca2+ Channel | Nitrendipine | Rat Islet β-cells | Inhibition of [Ca2+]i increase | |
| PI3K | LY294002, Wortmannin | Rat Vascular Smooth Muscle Cells (A10) | Reduction of cell proliferation and Akt/PKB activation | |
| PI3K | LY294002 | Breast Cancer Cells (MDA-MB-231, MCF-7) | Inhibition of cell migration | |
| Src Kinase | PP2 | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of ERK1/2 phosphorylation | |
| EGFR | AG1478 | Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of ERK1/2 phosphorylation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of oleic acid in cell signaling.
Preparation of Oleic Acid-BSA Complex for Cell Culture
Oleic acid is poorly soluble in aqueous culture media and is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to cells.
Materials:
-
Oleic acid (high purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695) (100%) or Sodium Hydroxide (NaOH)
-
Serum-free cell culture medium
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Oleic Acid Stock Solution:
-
Method A (Ethanol): Dissolve oleic acid in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Method B (Saponification): Dissolve oleic acid in a small volume of 0.1 M NaOH by heating at 70°C to create a sodium oleate (B1233923) solution.
-
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in serum-free culture medium to the desired concentration (e.g., 10% w/v). Warm the solution to 37°C.
-
Complexation: While gently vortexing the BSA solution, slowly add the oleic acid stock solution dropwise to achieve the desired final concentration of oleic acid and the desired molar ratio of oleic acid to BSA (typically ranging from 2:1 to 6:1).
-
Incubation: Incubate the oleic acid-BSA mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complete complexation.
-
Sterilization: Sterile-filter the final oleic acid-BSA complex solution using a 0.22 µm filter.
-
Storage: The complex can be used immediately or stored at -20°C for future use.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to oleic acid stimulation.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cells cultured on glass coverslips
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store desiccated at -20°C.
-
Prepare Loading Buffer: Dilute the Fura-2 AM stock solution into HBSS to a final working concentration of 1-5 µM. To aid in dye solubilization, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04% (w/v).
-
Cell Loading:
-
Wash cells grown on coverslips once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Perfuse the cells with the oleic acid-BSA complex at the desired concentration.
-
Continue to acquire ratiometric images to monitor the change in [Ca2+]i over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.
Western Blot Analysis of Protein Phosphorylation (e.g., Akt, ERK)
This protocol outlines the general procedure for detecting changes in the phosphorylation status of key signaling proteins like Akt and ERK in response to oleic acid treatment.
Materials:
-
Cells cultured in appropriate plates
-
Oleic acid-BSA complex
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
If necessary, serum-starve the cells for several hours before treatment.
-
Treat the cells with the oleic acid-BSA complex at various concentrations and for different time points. Include a vehicle control (BSA alone).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.
-
Quantify the band intensities using densitometry software.
-
In Vitro Kinase Assays (PKC, PI3K)
These assays measure the enzymatic activity of specific kinases in cell lysates following oleic acid treatment. Commercially available kits are often used for these assays.
General Principle:
-
Cell Treatment and Lysate Preparation: Treat cells with oleic acid-BSA complex as described for western blotting. Prepare cell lysates using a non-denaturing lysis buffer.
-
Immunoprecipitation (Optional): The specific kinase of interest can be immunoprecipitated from the cell lysate using a specific antibody to enrich for the enzyme.
-
Kinase Reaction: The cell lysate or immunoprecipitated kinase is incubated with a specific substrate for the kinase and ATP (often radiolabeled [γ-32P]ATP or in a system that detects ADP production).
-
Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified.
-
Radiolabeled Assay: The phosphorylated substrate is separated from the unincorporated [γ-32P]ATP (e.g., by binding to phosphocellulose paper), and the radioactivity is measured using a scintillation counter.
-
ELISA-based Assay: A specific antibody that recognizes the phosphorylated form of the substrate is used to detect the product in an ELISA format.
-
Luminescence-based Assay: The amount of ADP produced is measured through a coupled enzymatic reaction that generates a luminescent signal.
-
-
Data Analysis: The kinase activity in oleic acid-treated samples is compared to that in control samples.
Visualizations of Signaling Pathways and Workflows
Oleic Acid-Induced GPR40/GPR120 Signaling Pathway
Caption: Oleic acid activation of GPR40/GPR120 leading to downstream signaling.
Oleic Acid-Mediated PI3K/Akt and MAPK/ERK Signaling Pathways
Caption: Oleic acid activates PI3K/Akt and MAPK/ERK pathways promoting cell survival.
Experimental Workflow for Investigating Oleic Acid's Effect on Protein Phosphorylation
Caption: Workflow for Western blot analysis of protein phosphorylation.
Experimental Workflow for Measuring Intracellular Calcium
Caption: Workflow for intracellular calcium measurement using Fura-2 AM.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 3. rsc.org [rsc.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
Mapping Fatty Acid Transport in Adipocytes Using Oleic Acid-Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of fatty acids across the adipocyte plasma membrane is a critical process in energy homeostasis and is implicated in various metabolic diseases, including obesity and type 2 diabetes. Understanding the molecular machinery and signaling pathways that govern this process is paramount for the development of novel therapeutic strategies. Oleic acid, an abundant monounsaturated fatty acid, plays a significant role in adipocyte metabolism. The use of oleic acid conjugated to biotin (B1667282) provides a powerful tool to trace its transport and identify the proteins involved in its uptake and trafficking within adipocytes. This guide details the synthesis, experimental application, and data analysis for using Oleic Acid-biotin to map fatty acid transport in these crucial cells.
I. Synthesis of this compound Probe
While direct synthesis protocols for this compound are not widely published, a common approach involves the conjugation of oleic acid to a biotin derivative through a linker molecule. Based on commercially available biotinylated fatty acids, such as Linthis compound, a likely synthetic route involves an amide linkage between the carboxyl group of oleic acid and an amine group on a biotin-linker conjugate. A common linker is a short diamine, such as 1,5-diaminopentane, which provides spacing between the fatty acid and the biotin moiety to minimize steric hindrance.
Conceptual Synthesis Pathway:
-
Activation of Oleic Acid: The carboxyl group of oleic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
-
Biotin-Linker Preparation: A biotin derivative containing a free amine group, for example, biotin conjugated to a diamine linker, is prepared.
-
Conjugation: The activated oleic acid (oleic acid-NHS ester) is reacted with the amine-containing biotin-linker to form a stable amide bond, yielding the final this compound conjugate.
II. Experimental Protocols
A. Cell Culture and Differentiation of 3T3-L1 Adipocytes
The 3T3-L1 cell line is a widely used model for studying adipocyte biology.
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Once the cells reach confluence, induce differentiation by treating them with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) for 48 hours.
-
Maturation: After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments 8-12 days post-induction.
B. This compound Uptake Assay
This assay allows for the visualization and quantification of oleic acid transport into adipocytes.
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Complex the this compound to fatty acid-free bovine serum albumin (BSA) in serum-free DMEM. A typical molar ratio of fatty acid to BSA is 5:1. Briefly, warm the BSA solution to 37°C and add the this compound stock solution dropwise while gently stirring. Incubate for at least 30 minutes at 37°C to allow for complex formation.
-
-
Cell Treatment:
-
Wash the mature 3T3-L1 adipocytes with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound-BSA complex in serum-free DMEM for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A typical starting concentration for the this compound is in the range of 10-50 µM.
-
-
Detection and Visualization:
-
Fixation: After incubation, wash the cells three times with ice-cold PBS to remove unbound probe. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Streptavidin Staining: Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour. Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Microscopy: Wash the cells with PBS and mount with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the uptake of this compound using a fluorescence microscope.
-
C. Pull-Down Assay to Identify Oleic Acid-Binding Proteins
This protocol is designed to isolate and identify proteins that interact with oleic acid during its transport and initial metabolism.
-
Cell Lysis:
-
Treat mature 3T3-L1 adipocytes with the this compound-BSA complex as described in the uptake assay (e.g., for 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Capture:
-
Incubate the cell lysate with streptavidin-conjugated magnetic beads or agarose (B213101) resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize by Coomassie blue or silver staining.
-
For protein identification, excise the protein bands of interest and subject them to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.
-
III. Data Presentation
Quantitative data from these experiments can be summarized in tables for clear comparison.
Table 1: Quantification of this compound Uptake in 3T3-L1 Adipocytes
| Treatment Condition | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Control (no probe) | 60 | 5.2 ± 1.1 |
| This compound (25 µM) | 5 | 45.8 ± 5.3 |
| This compound (25 µM) | 15 | 120.4 ± 12.1 |
| This compound (25 µM) | 30 | 215.7 ± 20.5 |
| This compound (25 µM) | 60 | 280.1 ± 25.8 |
| This compound + Inhibitor X | 60 | 95.3 ± 10.2 |
Table 2: Proteins Identified by Mass Spectrometry from this compound Pull-Down Assay
| Protein ID (UniProt) | Protein Name | Molecular Weight (kDa) | Peptide Count | Function in Lipid Metabolism |
| P04115 | Fatty acid binding protein, adipocyte (FABP4) | 14.6 | 12 | Intracellular fatty acid transport |
| Q07960 | Fatty acid translocase (CD36) | 53.1 | 8 | Membrane fatty acid transport |
| O08707 | Acyl-CoA synthetase long-chain family member 1 (ACSL1) | 78.1 | 15 | Fatty acid activation |
| P41235 | Perilipin-1 | 57.0 | 10 | Lipid droplet-associated protein |
IV. Visualizations
Experimental Workflow
Caption: Experimental workflow for mapping fatty acid transport.
Signaling Pathway of Oleic Acid-Mediated Insulin Signaling Enhancement
Oleic acid has been shown to enhance insulin receptor signaling in adipocytes.[1] This pathway is a key area of investigation where this compound can be used to identify interacting partners.
Caption: Oleic acid enhances insulin signaling in adipocytes.[1]
V. Conclusion
The use of this compound as a molecular probe offers a versatile and powerful approach to dissect the mechanisms of fatty acid transport in adipocytes. By combining cellular uptake assays with proteomic identification of binding partners, researchers can gain valuable insights into the dynamic processes that regulate lipid metabolism. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for designing and executing experiments aimed at mapping these critical biological pathways, ultimately contributing to the development of new therapies for metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for Oleic Acid-Biotin in In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Oleic Acid-biotin in in-vitro binding assays. This compound is a valuable tool for identifying and characterizing protein binding partners of oleic acid, a key monounsaturated fatty acid involved in numerous physiological and pathological processes. The biotin (B1667282) tag enables sensitive and robust detection and purification of these binding partners through the high-affinity interaction with streptavidin.
Data Presentation: Quantitative Analysis of this compound Interactions
The optimal concentration of this compound for in-vitro binding assays is critical for achieving a high signal-to-noise ratio and obtaining reliable results. Based on available literature, a concentration of 10 µM of a clickable and biotinylated oleic acid probe has been successfully used for affinity purification from cell lysates[1]. The following table summarizes key quantitative data related to oleic acid and its binding partners.
| Ligand | Binding Partner | Assay Type | This compound Concentration | Binding Affinity (Kd) | Reference |
| Oleic Acid | Fatty Acid Binding Protein 1 (FABP1) | Native PAGE binding assay | Not specified for biotinylated form, but displacement confirmed | Not Determined | [2] |
| Oleic Acid | Fatty Acid Binding Protein 2 (FABP2) | Native PAGE binding assay | Not specified for biotinylated form, but displacement confirmed | Not Determined | [2] |
| Oleic Acid | Liver Fatty Acid Binding Protein (L-FABP) | Carbon-13 NMR | 2-8 mol of oleic acid per mol of FABP | Not Determined | [2] |
| Clickable 9-nitro-oleic acid (alk-9-NO2-OA) | Intracellular proteins | Affinity Purification from cell lysates | 10 µM | Not Applicable | [1] |
Experimental Protocols
This section provides a detailed protocol for a pull-down assay using this compound to identify interacting proteins from a cell lysate.
Protocol: Streptavidin-Based Pull-Down Assay for this compound Binding Proteins
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.8) or SDS-PAGE sample buffer (Laemmli buffer).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO. Store at -20°C.
-
Streptavidin-Agarose or Magnetic Beads: Commercially available beads.
2. Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape them off the plate.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay). A protein concentration of 0.1 to 2 mg/ml is a good starting point[3].
3. Binding of this compound to Bait Protein (Optional - for competitive binding):
-
If the goal is to identify proteins that compete with a known oleic acid binding protein, pre-incubate the purified bait protein with this compound.
4. Pull-Down Assay:
-
Dilute the cell lysate to the desired protein concentration with Binding/Wash Buffer.
-
Add this compound to the cell lysate to a final concentration of 10 µM [1]. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.
-
Add the equilibrated streptavidin beads to the lysate-Oleic Acid-biotin mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated oleic acid and any bound proteins to bind to the streptavidin beads.
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant (flow-through).
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binding proteins.
5. Elution:
-
For Mass Spectrometry Analysis (Denaturing Elution):
-
After the final wash, add 50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Functional Assays (Non-Denaturing Elution - competitive elution):
-
Add Elution Buffer containing a high concentration of free biotin (e.g., 2-5 mM) to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the beads and collect the supernatant.
-
Immediately neutralize the eluate by adding Neutralization Buffer if using a low pH elution buffer.
-
6. Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using antibodies against suspected binding partners.
-
For unbiased identification of novel binding partners, the eluate can be subjected to analysis by mass spectrometry[1].
Signaling Pathway and Experimental Workflow Visualizations
Oleic Acid Signaling Pathways
Oleic acid can initiate intracellular signaling through various mechanisms, including binding to cell surface receptors like GPR40 and GPR120, or by being transported into the cell by fatty acid transporters like CD36 and binding to intracellular proteins such as Fatty Acid Binding Proteins (FABPs).
Caption: Overview of Oleic Acid Signaling Pathways.
Experimental Workflow: this compound Pull-Down Assay
The following diagram illustrates the key steps in the pull-down assay designed to isolate and identify proteins that bind to this compound.
Caption: Workflow for this compound Pull-Down Assay.
FABP-Mediated Intracellular Signaling
Fatty Acid Binding Proteins are intracellular lipid chaperones that can transport oleic acid to various cellular compartments, including the nucleus, where it can modulate the activity of transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs)[4].
References
- 1. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of oleic acid with liver fatty acid binding protein: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Oleic Acid's Interactome: An Affinity Purification-Mass Spectrometry Protocol
Application Note & Protocol
For researchers, scientists, and drug development professionals, understanding the molecular interactions of fatty acids is paramount to unraveling cellular metabolism and disease pathogenesis. Oleic acid, a ubiquitous monounsaturated fatty acid, is not merely a component of cellular structures but also an active signaling molecule. To facilitate the discovery of its protein binding partners, we present a detailed protocol for affinity purification-mass spectrometry (AP-MS) utilizing a synthesized Oleic Acid-biotin probe. This method enables the selective capture and subsequent identification of proteins that interact with oleic acid within a complex biological sample.
Introduction
The this compound AP-MS workflow provides a powerful tool to investigate the cellular targets of oleic acid. By covalently linking biotin (B1667282) to oleic acid, this probe can be introduced into a biological system, such as a cell lysate, to bind its interacting proteins. The strong and specific interaction between biotin and streptavidin is then exploited to purify the oleic acid-protein complexes using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using mass spectrometry, revealing the oleic acid interactome. This approach can shed light on novel signaling pathways and enzymatic regulations mediated by oleic acid, offering potential targets for therapeutic intervention.
Experimental Protocols
Synthesis of this compound Probe
This protocol outlines the synthesis of an this compound probe by coupling the carboxyl group of oleic acid to an amine-reactive biotin derivative. N-Hydroxysuccinimide (NHS) esters of biotin are commonly used for their reactivity towards primary amines under mild conditions to form stable amide bonds[1]. A plausible synthesis strategy involves a two-step process where oleic acid is first activated and then reacted with a biotin derivative containing a primary amine.
Materials:
-
Oleic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-amine derivative (e.g., Biotin-PEG-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the oleic acid-NHS ester can be used directly in the next step or purified.
-
-
Coupling to Biotin-amine:
-
Dissolve the biotin-amine derivative (1 equivalent) in anhydrous DMF.
-
Add the solution of oleic acid-NHS ester to the biotin-amine solution.
-
Add a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound probe.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Affinity Purification of Oleic Acid-Interacting Proteins
This protocol describes the use of the synthesized this compound probe to capture interacting proteins from a cell lysate.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe (dissolved in a suitable solvent like DMSO)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin[2]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or a buffer containing free biotin)[3]
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Incubation with this compound Probe:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add the this compound probe to the lysate at a final concentration of 10-50 µM. As a negative control, add an equivalent volume of the solvent (e.g., DMSO).
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Biotinylated Complexes:
-
Equilibrate the streptavidin-coated beads by washing them three times with wash buffer[2].
-
Add the equilibrated beads to the cell lysate containing the this compound probe and its interacting proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the streptavidin beads[2].
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation.
-
Remove the supernatant.
-
Wash the beads extensively with wash buffer (at least 5 washes of 1 mL each) to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, a common method is to elute with a denaturing buffer and then proceed with on-bead or in-solution digestion. Alternatively, competitive elution with a high concentration of free biotin can be used for native protein recovery[3].
-
If using an acidic elution buffer, neutralize the eluate immediately with a neutralization buffer.
-
Mass Spectrometry Sample Preparation and Analysis
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting tips
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Reduction and Alkylation:
-
To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 desalting tips according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The specific parameters for the LC gradient and MS acquisition will depend on the instrument used.
-
Data Presentation and Analysis
Quantitative data from AP-MS experiments are crucial for distinguishing true interaction partners from non-specific background proteins. Label-free quantification methods, such as spectral counting or precursor ion intensity measurements, are commonly employed[4][5]. The abundance of each identified protein in the this compound pulldown is compared to its abundance in the negative control.
Table 1: Example of Quantitative Proteomic Data from this compound AP-MS
| Protein ID | Gene Name | Spectral Count (this compound) | Spectral Count (Control) | Fold Change | p-value |
| P02768 | ALB | 152 | 10 | 15.2 | <0.001 |
| P08670 | VIM | 89 | 5 | 17.8 | <0.001 |
| Q06830 | FASN | 75 | 3 | 25.0 | <0.001 |
| P10809 | HSP90AA1 | 68 | 4 | 17.0 | <0.001 |
| P60709 | ACTB | 205 | 198 | 1.03 | 0.85 |
This table is a template. Actual data will vary based on the experimental system.
Data Analysis:
-
Protein Identification: Raw MS data are processed using a search algorithm (e.g., Mascot, Sequest) to identify peptides and proteins.
-
Quantitative Analysis: The relative abundance of proteins is determined using methods like spectral counting or label-free quantification software[4].
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify proteins that are significantly enriched in the this compound sample compared to the control[4].
-
Bioinformatic Analysis: Enriched proteins are subjected to bioinformatic analysis to identify over-represented cellular pathways, molecular functions, and biological processes.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound AP-MS.
Oleic Acid-Modulated Signaling Pathways
Oleic acid has been shown to influence various cellular signaling pathways. Below are diagrams of two such pathways.
ER Stress Pathway Influenced by Oleic Acid
Caption: Oleic acid modulates the ER stress and apoptosis pathway.
PKC/ROS/ERK Signaling Pathway in VSMC Migration
Caption: Oleic acid and Angiotensin II signaling in VSMC migration.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. neb.com [neb.com]
- 3. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Oleic Acid-Biotin in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful and versatile technique for studying molecular interactions in solution. It is widely used in drug discovery and basic research to quantify binding events between proteins and ligands. This document provides detailed application notes and protocols for the use of Oleic Acid-biotin in fluorescence polarization assays, particularly for investigating its interaction with fatty acid binding proteins (FABPs) and for screening potential inhibitors.
This compound is a derivative of oleic acid, a common monounsaturated fatty acid, conjugated to biotin (B1667282). This modification allows it to serve as a probe in various biochemical assays. In the context of FP, the biotin tag is crucial. By introducing a fluorescently-labeled avidin (B1170675) or streptavidin, a large, fluorescent complex is formed with this compound. The binding of this complex to a target protein, such as an FABP, results in a significant change in the fluorescence polarization signal, enabling quantitative analysis of the interaction.
Principle of the Assay
The principle of the fluorescence polarization assay is based on the relationship between the size of a fluorescent molecule and its rotational diffusion.[1][2] When a small fluorescent molecule is excited with polarized light, it rotates rapidly in solution before emitting light, resulting in a low polarization value. However, when this fluorescent molecule binds to a much larger molecule (e.g., a protein), its rotation is significantly slowed. This slower tumbling results in the emission of light that remains highly polarized.
In this application, this compound itself is not fluorescent. The fluorescent component is a conjugate of avidin or streptavidin (e.g., Streptavidin-FITC). The high-affinity interaction between biotin and streptavidin creates a stable, fluorescent probe.[3] When this this compound/Streptavidin-FITC complex binds to a target protein like an FABP, the overall molecular size increases, leading to a higher polarization signal. This change in polarization can be used to determine binding affinity (Kd) in a direct binding assay or to screen for inhibitors in a competitive binding assay.
Key Applications
-
Direct Binding Assays: To determine the binding affinity (Kd) of this compound to a target protein (e.g., FABP).
-
Competitive Binding Assays: To screen for and characterize compounds that inhibit the interaction between oleic acid and its binding protein. This is achieved by measuring the ability of a test compound to displace the this compound/Streptavidin-FITC probe from the target protein.
Experimental Protocols
Materials and Reagents
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)
-
Purified Fatty Acid Binding Protein (FABP) or other target protein
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Test compounds (for competitive assays)
-
Black, non-treated, flat-bottom microplates (384-well recommended for low volume)
-
Fluorescence polarization plate reader
Protocol 1: Direct Binding Assay for Kd Determination
This protocol aims to determine the equilibrium dissociation constant (Kd) for the interaction between the target protein and the this compound/Streptavidin-FITC complex.
1. Preparation of Reagents:
- This compound Stock Solution: Prepare a stock solution in an appropriate organic solvent like ethanol (B145695) or DMSO.
- Streptavidin-FITC Stock Solution: Prepare a stock solution in the assay buffer.
- Probe Complex (this compound/Streptavidin-FITC): Prepare the fluorescent probe by pre-incubating this compound and Streptavidin-FITC at a 4:1 molar ratio (to ensure saturation of biotin-binding sites on streptavidin) for 30 minutes at room temperature in the assay buffer. The final concentration of Streptavidin-FITC in the assay should be low (e.g., 1-10 nM) to avoid high background fluorescence.
- Target Protein Serial Dilution: Prepare a series of dilutions of the FABP in assay buffer. The concentration range should span from well below to well above the expected Kd.
2. Assay Procedure:
- Add a fixed volume of the prepared Probe Complex to each well of the microplate.
- Add an equal volume of the serially diluted target protein to the wells.
- Include control wells containing only the Probe Complex (no protein) to measure the baseline low polarization.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium. The incubation time should be optimized for the specific interaction.
- Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- Plot the measured fluorescence polarization (in millipolarization units, mP) against the concentration of the target protein.
- Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software to determine the Kd value.
Protocol 2: Competitive Binding Assay for IC50 Determination
This protocol is designed to measure the potency of unlabeled competitor compounds that inhibit the binding of the this compound/Streptavidin-FITC probe to the target protein.
1. Preparation of Reagents:
- Probe Complex: Prepare as described in Protocol 1. The concentration of the probe should ideally be at or below the Kd of the interaction.
- Target Protein: Prepare a solution of the target protein in assay buffer at a concentration that results in approximately 50-80% binding of the probe (determined from the direct binding assay).
- Competitor Compound Serial Dilution: Prepare a serial dilution of the test compounds in assay buffer.
2. Assay Procedure:
- Add a fixed volume of the target protein solution to each well.
- Add the serially diluted competitor compounds to the wells.
- Add a fixed volume of the Probe Complex to initiate the competition.
- Include control wells:
- No Inhibition Control: Probe Complex + Target Protein (represents 100% binding).
- Maximum Inhibition Control: Probe Complex + high concentration of a known inhibitor or no target protein (represents 0% binding).
- Incubate the plate to allow the binding to reach equilibrium.
- Measure the fluorescence polarization.
3. Data Analysis:
- Plot the fluorescence polarization values against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound probe.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Illustrative Data from Direct Binding Assay
| Target Protein | Probe Complex Concentration (nM) | Kd (nM) | Maximum Polarization (mP) | Minimum Polarization (mP) |
| FABP1 | 5 | 50 | 250 | 80 |
| FABP2 | 5 | 120 | 245 | 82 |
| FABP3 | 5 | 35 | 260 | 78 |
Table 2: Illustrative Data from Competitive Binding Assay
| Competitor Compound | Target Protein | IC50 (µM) |
| Unlabeled Oleic Acid | FABP1 | 0.1 |
| Compound X | FABP1 | 5.2 |
| Compound Y | FABP1 | 25.8 |
| Unlabeled Oleic Acid | FABP3 | 0.08 |
| Compound X | FABP3 | 2.1 |
| Compound Y | FABP3 | > 100 |
Visualizations
Diagram 1: Signaling Pathway of Fatty Acid Uptake and Binding
Caption: Simplified pathway of oleic acid uptake and intracellular binding.
Diagram 2: Experimental Workflow for Competitive FP Assay
Caption: Workflow for a competitive fluorescence polarization assay.
Diagram 3: Principle of Competitive Fluorescence Polarization
Caption: Competitive FP assay principle.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: In Situ Labeling of Oleic Acid Binding Proteins with Oleic Acid-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a monounsaturated omega-9 fatty acid, is not only a key component of cellular membranes and a source of energy but also an important signaling molecule involved in a myriad of cellular processes. Its transport and function are mediated by a class of intracellular lipid-binding proteins known as fatty acid-binding proteins (FABPs). Understanding the interactions between oleic acid and its binding partners is crucial for elucidating their roles in metabolic regulation, signal transduction, and the pathogenesis of diseases such as obesity, diabetes, and cancer.
The Oleic Acid-Biotin probe is a powerful tool designed for the in situ labeling and affinity purification of oleic acid binding proteins. This affinity probe consists of an oleic acid molecule covalently linked to a biotin (B1667282) moiety, allowing for the detection and isolation of interacting proteins through the high-affinity interaction of biotin with streptavidin or avidin. These application notes provide detailed protocols for the use of this compound to identify and characterize oleic acid binding proteins in a cellular context.
Quantitative Data Summary
The binding affinity of oleic acid and its analogs to various FABPs is a critical parameter for understanding their biological function. The following table summarizes key quantitative data from published literature.
| Ligand/Probe | Protein | Dissociation Constant (Kd) | Method | Reference |
| Oleic Acid | Liver FABP (human, pig, rat) | 0.3 - 0.7 µM | Fluorescent fatty acid displacement | [1] |
| Oleic Acid | Intestinal FABP (human) | Reduces affinity for membranes by ~3x | NMR Relaxation | [2] |
| Photoreactive Fatty Acid Analog | FadL (E. coli) | 63 nM | Photoaffinity Labeling | |
| Cholesterol | FABP7 (human) | 3.04 ± 0.78 µM | 3H-cholesterol binding assay |
Signaling Pathways Involving Oleic Acid Binding Proteins
Oleic acid and its binding proteins are integral components of several key signaling pathways. Understanding these pathways is essential for contextualizing the results obtained from in situ labeling experiments.
TGF-β Signaling Pathway
Oleic acid has been shown to activate the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[3]
Caption: Oleic acid-mediated activation of the TGF-β signaling pathway.
SIRT1-PGC1α Signaling Pathway
Oleic acid can stimulate the SIRT1-PGC1α transcriptional complex, leading to increased fatty acid oxidation.[4]
Caption: Oleic acid stimulates fatty acid oxidation via the SIRT1-PGC1α pathway.
Experimental Protocols
Experimental Workflow: In Situ Labeling and Pull-Down
Caption: Workflow for identifying oleic acid binding proteins.
Protocol 1: In Situ Labeling of Oleic Acid Binding Proteins
This protocol describes the labeling of intracellular oleic acid binding proteins in live cells using this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound probe
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of this compound/BSA Complex: a. Prepare a stock solution of this compound in DMSO. b. In a sterile tube, dilute the this compound stock solution in serum-free medium containing fatty acid-free BSA. A 1:1 to 1:4 molar ratio of this compound to BSA is recommended to facilitate cellular uptake. c. Incubate the mixture at 37°C for 30 minutes to allow complex formation.
-
Cell Labeling: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add the this compound/BSA complex-containing medium to the cells. The final concentration of the probe may need to be optimized (typically in the range of 10-100 µM). c. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. Incubation time may vary depending on the cell type and experimental goals.[5]
-
Washing: a. Aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unbound probe.
-
Cell Lysis: Proceed immediately to cell lysis for downstream applications such as affinity purification (Protocol 2).
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the isolation of this compound-labeled proteins from cell lysates using streptavidin-conjugated magnetic beads.
Materials:
-
Labeled cells from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing 2-5 mM biotin for competitive elution)
-
Magnetic rack
Procedure:
-
Cell Lysis: a. Add ice-cold Lysis Buffer to the washed cells. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new tube.
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. b. Place the tube on a magnetic rack and remove the storage buffer. c. Wash the beads three times with Wash Buffer.
-
Binding of Biotinylated Proteins: a. Add the cleared cell lysate to the washed streptavidin beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: a. Place the tube on the magnetic rack and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. To elute the bound proteins, add Elution Buffer to the beads. b. For elution with SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. c. For competitive elution with free biotin, incubate the beads with the biotin-containing buffer for 30-60 minutes at room temperature with gentle agitation. Collect the supernatant.
-
Downstream Analysis: The eluted proteins are now ready for analysis by Western Blotting (Protocol 3) or mass spectrometry.
Protocol 3: Western Blotting of Biotinylated Proteins
This protocol is for the detection of biotinylated proteins or specific oleic acid binding proteins after affinity purification.
Materials:
-
Eluted protein sample from Protocol 2
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (if detecting a specific protein)
-
HRP-conjugated secondary antibody (if using a primary antibody)
-
Streptavidin-HRP conjugate (for direct detection of biotinylated proteins)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Antibody/Streptavidin Incubation: a. For specific protein detection: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. b. For direct detection of biotinylated proteins: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: a. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Visualize the protein bands using a chemiluminescence imaging system.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or weak signal in Western Blot | Inefficient labeling | Optimize this compound concentration and incubation time. Ensure the use of fatty acid-free BSA. |
| Inefficient pull-down | Ensure sufficient bead quantity and incubation time. Check the binding capacity of the beads. | |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer and keep samples on ice. | |
| High background in Western Blot | Insufficient washing | Increase the number and duration of wash steps after pull-down and antibody/streptavidin incubation. |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated beads before adding streptavidin beads. | |
| Aggregation of the probe | Ensure the this compound is fully complexed with BSA before adding to cells. |
Conclusion
The use of this compound provides a robust and specific method for the in situ labeling and subsequent identification of oleic acid binding proteins. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the oleic acid interactome, thereby facilitating a deeper understanding of lipid metabolism and signaling. These tools are invaluable for basic research and for the identification of potential therapeutic targets in drug development.
References
- 1. The binding affinity of fatty acid-binding proteins from human, pig and rat liver for different fluorescent fatty acids and other ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ligand binding on dynamics of fatty acid binding protein and interactions with membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleic Acid-Biotin in High-Throughput Screening of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of oleic acid-biotin conjugates in high-throughput screening (HTS) to identify inhibitors of key proteins involved in fatty acid metabolism and signaling.
Introduction
Oleic acid, a ubiquitous monounsaturated fatty acid, plays a crucial role in various physiological processes, including energy metabolism, membrane fluidity, and cellular signaling. Dysregulation of oleic acid pathways is implicated in numerous diseases such as metabolic syndrome, cardiovascular diseases, and cancer. This has led to a growing interest in identifying small molecule inhibitors of proteins that bind to, transport, or are regulated by oleic acid. The conjugation of biotin (B1667282) to oleic acid creates a powerful molecular probe for HTS campaigns, enabling the development of robust and sensitive assays to screen for such inhibitors. The high affinity of the biotin-streptavidin interaction provides a versatile and widely used detection method in various biochemical assays.
This document outlines the principles and provides detailed protocols for two primary HTS applications of this compound: a competitive binding assay for Fatty Acid Binding Proteins (FABPs) and a cellular uptake assay for Fatty Acid Transport Proteins (FATPs).
Application 1: High-Throughput Screening for Inhibitors of Fatty Acid Binding Proteins (FABPs) using a Competitive Binding Assay
Principle:
This assay is based on the principle of competitive displacement of biotinylated oleic acid from its binding site on a specific FABP by a potential inhibitor. The FABP is immobilized on a microplate surface. Biotinylated oleic acid is then added and allowed to bind to the immobilized FABP. In the presence of a test compound that also binds to the FABP, the binding of the this compound probe is reduced. The amount of bound probe is quantified using streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which generates a detectable signal upon the addition of a substrate. A decrease in signal indicates the presence of a potential inhibitor.
Experimental Protocol:
Materials and Reagents:
-
Purified recombinant FABP of interest
-
This compound conjugate
-
Streptavidin-HRP
-
High-binding 96-well or 384-well microplates (e.g., streptavidin-coated or nickel-coated for His-tagged proteins)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
HRP substrate (e.g., TMB, OPD)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Test compound library
-
Positive control inhibitor (if available)
-
Microplate reader
Procedure:
-
Plate Coating:
-
For non-pre-coated plates, immobilize the purified FABP (e.g., 1-10 µg/mL in PBS) onto the wells of a high-binding microplate by incubating overnight at 4°C.
-
For His-tagged FABPs, use a nickel-coated plate and incubate with the protein for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer to remove unbound protein.
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Competitive Binding:
-
Add test compounds from the library (typically at a final concentration of 1-10 µM) to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.
-
Immediately add this compound conjugate (at a concentration predetermined to be at or near its Kd for the FABP) to all wells.
-
Incubate the plate for 1-3 hours at room temperature with gentle shaking to allow for competitive binding to reach equilibrium.
-
-
Detection:
-
Wash the wells three times with Wash Buffer to remove unbound this compound and test compounds.
-
Add Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer to remove unbound Streptavidin-HRP.
-
Add the HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100
Compounds showing significant inhibition (typically >50%) are considered "hits" and are selected for further validation and dose-response studies to determine their IC50 values.
Application 2: High-Throughput Screening for Inhibitors of Fatty Acid Transport Proteins (FATPs) using a Cellular Uptake Assay
Principle:
This cell-based assay measures the inhibition of this compound uptake into cells overexpressing a specific FATP. Test compounds are pre-incubated with the cells before the addition of the biotinylated oleic acid probe. If a compound inhibits the transporter, the amount of this compound taken up by the cells will be reduced. After the incubation period, the cells are lysed, and the intracellular biotinylated oleic acid is quantified using a streptavidin-based detection system.
Experimental Protocol:
Materials and Reagents:
-
Mammalian cell line stably overexpressing the FATP of interest (e.g., HEK293, CHO)
-
Parental cell line (not expressing the FATP) as a negative control
-
Cell culture medium and supplements
-
96-well or 384-well cell culture plates
-
This compound conjugate
-
Streptavidin-HRP or Streptavidin-Fluorophore conjugate
-
Cell lysis buffer (e.g., RIPA buffer)
-
Wash Buffer (e.g., ice-cold PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer with 0.1% fatty acid-free BSA)
-
Test compound library
-
Positive control inhibitor (e.g., a known FATP inhibitor)
-
Luminescent or fluorescent substrate for the detection enzyme
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Seed the FATP-overexpressing cells and the parental control cells into the wells of a microplate at a predetermined density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Incubation:
-
On the day of the assay, remove the culture medium and wash the cells once with warm Assay Buffer.
-
Add the test compounds diluted in Assay Buffer to the cells. Include positive and negative controls.
-
Pre-incubate the cells with the compounds for 15-30 minutes at 37°C.
-
-
This compound Uptake:
-
Add this compound to all wells to initiate the uptake. The final concentration should be optimized for the specific FATP.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake and Lysis:
-
To stop the uptake, rapidly wash the cells three times with ice-cold Wash Buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 15-30 minutes at 4°C with gentle shaking.
-
-
Quantification of Internalized Probe:
-
Transfer the cell lysates to a high-binding microplate pre-coated with streptavidin.
-
Incubate for 1-2 hours at room temperature to allow the biotinylated oleic acid in the lysate to bind to the streptavidin.
-
Wash the wells three times with Wash Buffer.
-
Add Streptavidin-HRP (or a streptavidin-fluorophore conjugate) and incubate for 1 hour.
-
Wash the wells thoroughly.
-
Add the appropriate substrate and measure the signal (luminescence or fluorescence) using a microplate reader.
-
Data Analysis:
Similar to the binding assay, the percentage of inhibition of uptake is calculated. Hits are identified and subjected to further characterization, including determination of IC50 values and assessment of specificity and mechanism of action.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the described HTS assays. These values are illustrative and should be optimized for specific targets and assay conditions.
Table 1: Typical Parameters for FABP Competitive Binding Assay
| Parameter | Typical Value |
| FABP Coating Concentration | 1 - 10 µg/mL |
| This compound Conc. | 1 - 100 nM (near Kd) |
| Test Compound Conc. | 1 - 10 µM |
| Incubation Time | 1 - 3 hours |
| Z' Factor | > 0.5 |
| Signal-to-Background Ratio | > 5 |
Table 2: Typical Parameters for FATP Cellular Uptake Assay
| Parameter | Typical Value |
| Cell Seeding Density | 10,000 - 50,000 cells/well |
| This compound Conc. | 0.5 - 5 µM |
| Compound Pre-incubation | 15 - 30 minutes |
| Uptake Incubation Time | 5 - 15 minutes |
| Z' Factor | > 0.5 |
| Signal-to-Background Ratio | > 3 |
Visualizations
Signaling Pathway
Caption: Oleic Acid Uptake and Signaling Pathway.
Experimental Workflow
Caption: HTS Workflow for FABP Inhibitors.
Troubleshooting & Optimization
How to reduce non-specific binding in Oleic Acid-biotin pull-down experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in oleic acid-biotin pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in this compound pull-down experiments?
A1: Non-specific binding in this compound pull-down assays can arise from several factors. Due to the hydrophobic nature of oleic acid, non-specific hydrophobic interactions between proteins and the oleic acid bait are a major contributor. Additionally, proteins can bind non-specifically to the streptavidin-coated beads through charge interactions or other weak forces. Endogenously biotinylated proteins within the cell lysate can also bind to the streptavidin beads, leading to false positives.
Q2: How can I prevent non-specific binding to the streptavidin beads themselves?
A2: To minimize non-specific binding to the streptavidin beads, a blocking step is crucial. Before introducing the cell lysate, incubate the beads with a blocking agent.[1] Commonly used blocking agents include Bovine Serum Albumin (BSA) or casein.[1] It is also beneficial to pre-clear the lysate by incubating it with streptavidin beads alone to remove proteins that have a high affinity for the beads.
Q3: What role do wash buffers play in reducing non-specific binding?
A3: Wash buffers are critical for removing non-specifically bound proteins. The stringency of the wash buffer can be adjusted to disrupt weak, non-specific interactions while preserving the specific interaction between oleic acid and its binding partners.[2] Increasing the salt concentration or including a mild non-ionic detergent in the wash buffer can help to reduce both ionic and hydrophobic non-specific binding.
Q4: Can the choice of blocking agent affect my results?
A4: Yes, the choice of blocking agent is important. While BSA is widely used, it is a known carrier of fatty acids, which could potentially interfere with the experiment. If high background persists with BSA, consider using a non-mammalian protein blocker, such as a fish-based blocking agent, or a protein-free blocking buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in the no-bait control (beads only) | Proteins are binding non-specifically to the streptavidin beads. | - Pre-clear the lysate by incubating with streptavidin beads before the pull-down. - Increase the concentration or incubation time of the blocking agent (e.g., 3-5% BSA for 1-2 hours at room temperature). - Increase the number and stringency of wash steps. |
| High background in the this compound lane compared to the control | Non-specific hydrophobic interactions between proteins and oleic acid. | - Add a low concentration of a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20) to the binding and wash buffers to disrupt hydrophobic interactions. - Increase the salt concentration (e.g., up to 200 mM NaCl) in the wash buffer to reduce charge-based interactions. - Adjust the pH of the binding and wash buffers to be near the isoelectric point of the expected target protein. |
| Multiple faint bands obscuring the specific interaction | Insufficient washing or suboptimal buffer composition. | - Increase the number of wash steps (e.g., from 3 to 5). - Optimize the concentration of detergent and salt in the wash buffer. A gradient of concentrations can be tested to find the optimal balance between reducing background and maintaining specific binding. |
| Known interacting protein is not detected | Wash conditions are too stringent, disrupting the specific interaction. | - Decrease the salt and/or detergent concentration in the wash buffer. - Reduce the number or duration of wash steps. - Ensure the native conformation of the protein is maintained by using a non-denaturing lysis buffer. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose | Reference |
| BSA Concentration (Blocking) | 1% - 5% | To block non-specific binding sites on the beads. | |
| Non-fat Dry Milk (Blocking) | 0.1% - 3% | An alternative blocking agent. | |
| Tween-20 Concentration | 0.05% - 0.1% | To reduce non-specific hydrophobic interactions. | |
| NaCl Concentration | up to 200 mM | To reduce non-specific charge interactions. | |
| Blocking Incubation Time | 1 - 2 hours | To ensure complete blocking of non-specific sites. |
Experimental Protocols
Protocol 1: Cell Lysis for this compound Pull-Down
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the total cell lysate.
Protocol 2: this compound Pull-Down Assay
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in wash buffer.
-
Place the tube on a magnetic stand to collect the beads and discard the supernatant.
-
Repeat the wash step twice.
-
-
Blocking:
-
Resuspend the washed beads in blocking buffer (e.g., PBS with 3% BSA).
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Binding:
-
Add the cell lysate and the biotinylated oleic acid to the blocked beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads on a magnetic stand and discard the supernatant.
-
Wash the beads five times with wash buffer containing 0.05% Tween-20 and 150 mM NaCl. Each wash should be for 5 minutes with gentle rotation.
-
-
Elution:
-
Add elution buffer (e.g., SDS-PAGE sample buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).
-
Visualizations
Caption: Experimental workflow for this compound pull-down assay.
Caption: Troubleshooting logic for non-specific binding.
References
Technical Support Center: Optimizing Oleic Acid-Biotin Affinity Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize washing steps in oleic acid-biotin affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity purification?
This compound affinity purification is a technique used to isolate and identify proteins that interact with oleic acid, a monounsaturated fatty acid. In this method, oleic acid is chemically linked to biotin (B1667282). This "bait" is then incubated with a cell lysate or protein mixture. Proteins that bind to oleic acid are captured. The this compound-protein complexes are then pulled down using streptavidin-coated beads, which have a very high affinity for biotin. After washing away non-specific binders, the oleic acid-binding proteins can be eluted and identified. This technique is particularly useful for studying fatty acid binding proteins (FABPs) and their roles in cellular signaling and transport.[1]
Q2: Why are washing steps critical in this procedure?
Washing steps are crucial for removing proteins that bind non-specifically to the streptavidin beads or to the this compound bait. Insufficient washing can lead to a high background of contaminating proteins, making it difficult to identify the true oleic acid-binding proteins. Conversely, overly stringent wash conditions can disrupt the specific interaction between oleic acid and its binding partners, resulting in low yield of the target protein. Therefore, optimizing the wash buffer composition and the number of washes is essential for achieving high purity and good recovery.
Q3: What are the key components of a wash buffer and their functions?
A well-optimized wash buffer typically contains several components designed to minimize non-specific binding while preserving the specific interaction of interest. Key components include:
-
Buffering Agent (e.g., Tris, HEPES, PBS): Maintains a stable pH to ensure protein stability and consistent binding interactions.
-
Salts (e.g., NaCl, KCl): Help to disrupt weak, non-specific ionic interactions. The optimal salt concentration needs to be determined empirically.
-
Detergents (e.g., NP-40, Tween-20): Non-ionic detergents are used at low concentrations to reduce non-specific hydrophobic interactions.
-
Additives (e.g., Arginine, Guanidine): These agents can further reduce non-specific protein binding.
-
Protease and Phosphatase Inhibitors: These should be included in the lysis buffer and can also be added to wash buffers to prevent degradation of the target proteins.
Troubleshooting Guide
This guide addresses common issues encountered during this compound affinity purification, with a focus on optimizing the washing steps.
| Problem | Potential Cause | Recommended Solution |
| High Background / Many Non-Specific Proteins | 1. Insufficient washing. 2. Wash buffer is not stringent enough. 3. Aggregation of this compound bait. 4. Non-specific binding to streptavidin beads. | 1. Increase the number of wash steps (e.g., from 3 to 5). 2. Increase the salt concentration in the wash buffer incrementally (e.g., from 150 mM to 500 mM NaCl). Add a low concentration of a non-ionic detergent (e.g., 0.1% NP-40). 3. Ensure this compound is properly solubilized before adding to the lysate. Consider using a carrier protein like BSA to reduce aggregation. 4. Pre-clear the lysate by incubating with streptavidin beads alone before adding the this compound bait. |
| Low Yield of Target Protein | 1. Wash buffer is too stringent. 2. Over-washing. 3. The interaction between your protein of interest and oleic acid is weak. | 1. Decrease the salt concentration in the wash buffer. Reduce or remove the detergent from the wash buffer. 2. Reduce the number of wash steps. 3. Perform the binding and washing steps at a lower temperature (e.g., 4°C) to stabilize the interaction. |
| No or Very Weak Signal for Target Protein | 1. The protein of interest does not bind to oleic acid under the experimental conditions. 2. The biotin tag on the oleic acid is inaccessible. 3. Inefficient elution. | 1. Verify the interaction using an alternative method if possible. Ensure the pH of your buffers is optimal for the interaction. 2. Confirm the integrity and functionality of your this compound conjugate. 3. Ensure your elution buffer is strong enough to disrupt the biotin-streptavidin interaction (e.g., boiling in SDS-PAGE sample buffer). For native protein elution, consider using a competitive elution with free biotin, although this is less efficient for the strong streptavidin-biotin bond. |
| Inconsistent Results | 1. Variability in cell lysate preparation. 2. Inconsistent washing procedure. 3. Aggregation of this compound. | 1. Standardize the cell lysis protocol, including the amount of starting material and the concentration of protease/phosphatase inhibitors. 2. Ensure consistent timing, volume, and mixing for each wash step. 3. Prepare fresh this compound stocks and ensure complete solubilization before each experiment. |
Experimental Protocols
Protocol: Optimizing Wash Conditions for this compound Pull-Down
This protocol provides a framework for systematically optimizing the wash buffer composition to improve the purity and yield of oleic acid-binding proteins.
1. Preparation of this compound Bait:
- Resuspend lyophilized this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
- Immediately before use, dilute the stock solution in your lysis buffer. To prevent aggregation, it is recommended to briefly sonicate the diluted this compound.
2. Cell Lysis and Lysate Preparation:
- Wash cultured cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Binding of this compound to Protein:
- Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
- Add the prepared this compound bait to the lysate. A typical starting concentration is 10-50 µM.
- Incubate for 2-4 hours at 4°C with gentle rotation.
4. Pull-Down with Streptavidin Beads:
- Wash streptavidin magnetic beads three times with lysis buffer.
- Add the washed beads to the lysate-bait mixture.
- Incubate for 1 hour at 4°C with gentle rotation.
5. Washing Steps (Optimization):
- Pellet the beads using a magnetic stand and discard the supernatant (this is the flow-through, which can be saved for analysis).
- Wash the beads with 1 mL of your chosen wash buffer. It is recommended to test a matrix of conditions. A good starting point is to vary the NaCl concentration and the presence/absence of a non-ionic detergent.
- Wash Buffer Matrix Example:
- Wash Buffer 1: 50 mM Tris, 150 mM NaCl, pH 7.5
- Wash Buffer 2: 50 mM Tris, 300 mM NaCl, pH 7.5
- Wash Buffer 3: 50 mM Tris, 500 mM NaCl, pH 7.5
- Wash Buffer 4: 50 mM Tris, 150 mM NaCl, 0.1% NP-40, pH 7.5
- Wash Buffer 5: 50 mM Tris, 300 mM NaCl, 0.1% NP-40, pH 7.5
- Wash Buffer 6: 50 mM Tris, 500 mM NaCl, 0.1% NP-40, pH 7.5
- Perform each wash for 5 minutes at 4°C with rotation. Repeat each wash condition three times.
6. Elution:
- After the final wash, remove all residual wash buffer.
- Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
- Pellet the beads and collect the supernatant containing the eluted proteins.
7. Analysis:
- Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting for a known oleic acid-binding protein.
- Compare the protein profiles from the different wash conditions to identify the optimal buffer that provides the best balance of high yield for the target protein and low background of non-specific proteins.
Data Presentation
The following table summarizes hypothetical results from a wash buffer optimization experiment, illustrating how to present quantitative data for easy comparison.
Table 1: Effect of Wash Buffer Composition on Protein Yield and Purity
| Wash Buffer Condition | Target Protein Yield (Relative Units) | Non-Specific Protein A (Relative Units) | Non-Specific Protein B (Relative Units) | Purity Score (Target/Total Non-Specific) |
| 150 mM NaCl | 100 | 80 | 95 | 0.57 |
| 300 mM NaCl | 95 | 40 | 50 | 1.06 |
| 500 mM NaCl | 85 | 15 | 20 | 2.43 |
| 150 mM NaCl + 0.1% NP-40 | 90 | 30 | 40 | 1.29 |
| 300 mM NaCl + 0.1% NP-40 | 80 | 10 | 15 | 3.20 |
| 500 mM NaCl + 0.1% NP-40 | 60 | 5 | 8 | 4.62 |
In this example, 500 mM NaCl provides a good balance of yield and purity. While adding a detergent further improves purity, it comes at the cost of a significant reduction in yield.
Visualizations
Experimental Workflow
Caption: Workflow for optimizing washing steps in this compound affinity purification.
Oleic Acid Signaling Pathway
Caption: Simplified signaling pathway of Oleic Acid mediated by Fatty Acid Binding Proteins.
References
How to prevent the degradation of Oleic Acid-biotin during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Oleic Acid-biotin to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a molecule where oleic acid, a monounsaturated fatty acid, is chemically linked to biotin (B1667282) (Vitamin B7) via a stable amide bond. This reagent is primarily used as a probe in biochemical and cell-based assays to study fatty acid metabolism, transport, and the identification of oleic acid-binding proteins. The biotin tag allows for the detection, purification, and visualization of the oleic acid molecule and its interacting partners using streptavidin-based techniques.
Q2: What are the primary causes of this compound degradation?
The degradation of this compound can occur through two main pathways:
-
Oxidation of the Oleic Acid Moiety: The double bond in the oleic acid chain is susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of various degradation products, including epoxides, aldehydes, and ketones.[1][2][3][4]
-
Hydrolysis of the Amide Bond: The amide bond linking oleic acid and biotin is generally stable under physiological pH. However, exposure to harsh chemical conditions, such as strong acids or bases, or prolonged incubation in certain biological matrices like plasma, can lead to its cleavage.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to prevent degradation. The following storage conditions are recommended:
| Storage Condition | Recommendation | Stability |
| Long-term Storage | Store as a solution in ethanol (B145695) at -20°C. | ≥ 2 years |
| Short-term Storage (Working Solutions) | Prepare fresh aqueous solutions for immediate use. Avoid storing aqueous solutions for more than one day. | Unstable in aqueous solution for extended periods. |
| Solvent-based Stock Solutions | Stock solutions in anhydrous DMSO or DMF can be stored at -20°C. Aliquot to avoid repeated freeze-thaw cycles. | Several months |
Q4: Can I heat this compound to get it into solution?
Gentle heating (e.g., 37°C) can be used to aid in the dissolution of this compound in certain solvents. However, prolonged or high-temperature heating should be avoided as it can accelerate the oxidation of the oleic acid component.[4][5]
Troubleshooting Guides
Issue 1: High Background in Pull-Down Assays
Symptom: Western blot or mass spectrometry analysis of the pull-down eluate shows a large number of non-specific proteins.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding to streptavidin beads | 1. Pre-clear the lysate: Incubate the cell lysate with streptavidin beads alone before adding the this compound probe to remove endogenously biotinylated proteins and other non-specific binders. 2. Optimize blocking: Use an appropriate blocking buffer. Note that milk-based blockers contain endogenous biotin and should be avoided. Consider using biotin-free blocking agents like BSA or commercially available biotin-blocking buffers. |
| Hydrophobic interactions with the oleic acid moiety | 1. Increase wash stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) in the wash buffers to disrupt weak, non-specific interactions. |
| Aggregation of this compound | 1. Ensure proper solubilization: Prepare the this compound working solution by complexing it with fatty acid-free BSA to improve solubility and prevent micelle formation in aqueous buffers. |
Issue 2: Low or No Signal of Target Protein
Symptom: Inability to detect the expected oleic acid-binding protein after a pull-down experiment.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | 1. Verify probe integrity: Before the experiment, confirm the integrity of the this compound stock solution. If degradation is suspected, use a fresh aliquot or a new vial. 2. Minimize exposure to light and air: Protect the this compound solutions from light and work quickly to minimize exposure to air. Consider using deoxygenated buffers for critical steps. |
| Inefficient cellular uptake or labeling | 1. Optimize labeling conditions: Adjust the concentration of this compound and the incubation time. For cell-based assays, complexing this compound with fatty acid-free BSA can enhance its uptake. 2. Check cell viability: Ensure that the concentration of this compound or the solvent used is not toxic to the cells. |
| Inefficient pull-down | 1. Check streptavidin bead capacity: Ensure that a sufficient amount of streptavidin beads is used to capture the biotinylated complexes. 2. Optimize lysis buffer: Use a lysis buffer that effectively solubilizes the target protein and its complex with this compound without disrupting their interaction. |
Experimental Protocols
Protocol 1: Preparation of this compound/BSA Complex for Cell Culture Experiments
This protocol describes how to prepare a soluble and stable complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) for use in cell culture.
Materials:
-
This compound stock solution (in ethanol)
-
Fatty acid-free BSA
-
Sterile PBS (Phosphate Buffered Saline)
-
Sterile 0.1 M NaOH
Procedure:
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Saponify this compound:
-
In a sterile glass vial, add the desired amount of this compound stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Add an equimolar amount of 0.1 M NaOH to the dried this compound.
-
Gently warm the mixture to 70°C for 1-2 minutes to facilitate saponification. The solution should become clear.
-
-
Complex with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the saponified this compound solution to the warm BSA solution while gently vortexing.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
-
Sterilization and Storage:
-
Sterilize the this compound/BSA complex by passing it through a 0.22 µm filter.
-
Use the complex immediately or store it at 4°C for up to one week. For longer storage, aliquot and store at -20°C.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a pull-down assay.
Caption: Troubleshooting logic for high background.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the right lysis buffer for Oleic Acid-biotin pull-downs
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting the appropriate lysis buffer for oleic acid-biotin pull-down experiments. It includes troubleshooting advice and frequently asked questions to help you overcome common challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in choosing a lysis buffer for an this compound pull-down?
The main challenge lies in balancing the efficient solubilization of target proteins with the preservation of the relatively weak and often transient interactions between oleic acid and its binding partners. Oleic acid is a hydrophobic molecule, and its interacting proteins may be membrane-associated or have hydrophobic binding pockets. The lysis buffer must contain detergents that can solubilize these proteins without disrupting the specific oleic acid-protein interaction.
Q2: What are the essential components of a lysis buffer for this application?
A suitable lysis buffer should contain the following components:
-
Buffering Agent: To maintain a stable pH, typically physiological pH (7.2-8.0). Common choices include Tris-HCl and HEPES.[1][2]
-
Salts: To maintain ionic strength and reduce non-specific electrostatic interactions. Sodium chloride (NaCl) at a concentration of 100-150 mM is standard.[3]
-
Detergent: This is the most critical component. A mild, non-ionic, or zwitterionic detergent is required to solubilize proteins while preserving the oleic acid-protein interaction.
-
Protease and Phosphatase Inhibitors: To prevent the degradation and dephosphorylation of target proteins after cell lysis.[4][5]
Q3: Which detergents are recommended for this compound pull-downs?
Given the hydrophobic nature of oleic acid, the choice of detergent is critical. Harsh ionic detergents like Sodium Dodecyl Sulfate (SDS), often found in RIPA buffer, should be avoided as they will likely denature the target protein and disrupt the interaction. Milder detergents are recommended:
-
Non-ionic detergents: Triton X-100 or NP-40 are common starting points for cytoplasmic and membrane-bound proteins.
-
Zwitterionic detergents: CHAPS is effective at solubilizing membrane proteins while maintaining protein structure.
-
Glycosidic detergents: Digitonin is a very mild non-ionic detergent known for its ability to permeabilize cell membranes without completely solubilizing them, which can be advantageous for preserving interactions with membrane-associated proteins.
Q4: How can I minimize non-specific binding in my pull-down experiment?
Non-specific binding is a common issue in pull-down assays, especially with hydrophobic baits like oleic acid. Here are several strategies to reduce it:
-
Pre-clearing the Lysate: Before adding your this compound probe, incubate the cell lysate with streptavidin beads alone for 30-60 minutes to remove proteins that non-specifically bind to the beads.
-
Optimize Detergent and Salt Concentrations: You may need to empirically test different concentrations of your chosen detergent and salt to find the optimal balance between target protein binding and minimizing non-specific interactions.
-
Use Blocking Agents: Adding glycerol (B35011) (5-10%) to your lysis buffer can help stabilize proteins and reduce non-specific binding.
-
Perform Stringent Washes: After incubating the lysate with the beads, wash the beads multiple times with a wash buffer that is slightly more stringent than your lysis buffer (e.g., by slightly increasing the detergent or salt concentration).
-
Include Proper Controls: A negative control using beads without the this compound bait is essential to identify proteins that bind non-specifically to the beads. A competition control, where the lysate is pre-incubated with an excess of free oleic acid before the pull-down, can also demonstrate the specificity of the interaction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background/Many Non-Specific Bands | Lysis/wash buffer is not stringent enough. | Increase the salt concentration (e.g., from 150 mM to 250 mM NaCl) or the detergent concentration in your wash buffer. |
| Incomplete clarification of the cell lysate. | Centrifuge the lysate at a higher speed or for a longer duration to pellet all cellular debris before the pull-down. | |
| Non-specific binding to streptavidin beads. | Pre-clear the lysate by incubating it with streptavidin beads before adding your this compound probe. | |
| No or Weak Signal for the Target Protein | Lysis buffer is too harsh and disrupts the interaction. | Switch to a milder detergent (e.g., from Triton X-100 to Digitonin or CHAPS). Avoid ionic detergents like SDS. |
| The target protein is not efficiently solubilized. | If you are using a very mild detergent, you may need to try a slightly stronger non-ionic or zwitterionic detergent. Ensure the detergent concentration is above its critical micelle concentration (CMC). | |
| The interaction is very transient and is lost during the procedure. | Consider cross-linking the interaction in vivo before cell lysis. This will covalently link the oleic acid to its binding partners, making the interaction more stable. | |
| Inconsistent Results | Protein degradation. | Always add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the experiment. |
| Variation in cell lysis efficiency. | Ensure consistent and thorough cell lysis. Sonication can help to shear DNA and reduce viscosity, but should be optimized to avoid protein denaturation. |
Data Presentation: Comparison of Recommended Detergents
The following table summarizes the properties of detergents suitable for this compound pull-down assays. The optimal choice will depend on the specific target protein and its cellular localization.
| Detergent | Type | Key Properties | Recommended Starting Concentration |
| Triton X-100 / NP-40 | Non-ionic | Mild, good for solubilizing cytoplasmic and some membrane proteins. | 0.5 - 1.0% (v/v) |
| CHAPS | Zwitterionic | Non-denaturing, effective for solubilizing membrane proteins and preserving protein-protein interactions. | 0.5 - 1.0% (w/v) |
| Digitonin | Non-ionic | Very mild, permeabilizes membranes without extensive solubilization, good for preserving weak interactions and native lipid environments. | 0.1 - 0.5% (w/v) |
| DDM (n-dodecyl-β-D-maltoside) | Non-ionic | Good for solubilizing and stabilizing membrane proteins in their active form. | 0.05 - 0.1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer
This protocol provides a starting point for a mild lysis buffer. Optimization of detergent type and concentration may be required.
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.4.
-
Prepare a 5 M stock solution of NaCl.
-
On the day of the experiment, prepare the complete lysis buffer:
-
To 8.8 ml of nuclease-free water, add:
-
500 µl of 1 M Tris-HCl, pH 7.4 (final concentration: 50 mM)
-
300 µl of 5 M NaCl (final concentration: 150 mM)
-
100 µl of 10% NP-40 (final concentration: 1%)
-
-
Mix well and keep on ice.
-
-
Immediately before use, add a protease and phosphatase inhibitor cocktail according to the manufacturer's instructions.
Protocol 2: this compound Pull-Down Assay
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold complete lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µl of a 50% slurry of streptavidin-agarose beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 2,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Affinity Capture:
-
Add the this compound probe to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Add 50 µl of a 50% slurry of streptavidin-agarose beads.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (2,000 x g for 2 minutes at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (this can be the lysis buffer or a buffer with slightly higher stringency).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.
-
Visualizations
Caption: Workflow for selecting and optimizing a lysis buffer.
Caption: A logical guide for troubleshooting common pull-down issues.
References
- 1. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: Utilizing Unlabeled Oleic Acid in Competitive Oleic Acid-Biotin Binding Assays
This guide provides a comprehensive comparison and detailed protocols for employing unlabeled oleic acid as a competitor in oleic acid-biotin binding assays. It is intended for researchers, scientists, and drug development professionals working on lipid-protein interactions, signal transduction, and metabolic research.
The use of a native, unlabeled ligand like oleic acid as a direct competitor is a fundamental and highly specific method for validating the binding interaction of a biotinylated probe. This approach ensures that the observed binding is not an artifact of the biotin (B1667282) tag and provides a reliable method for quantifying the binding affinity of the target protein.
Principle of the Competitive Binding Assay
In this assay, a fixed concentration of biotinylated oleic acid (OA-Biotin) competes with varying concentrations of unlabeled oleic acid (the competitor) for binding to a target protein. The target protein is typically immobilized on a solid support, such as a streptavidin-coated microplate. As the concentration of unlabeled oleic acid increases, it displaces the OA-Biotin from the target protein, leading to a decrease in the detected signal. This reduction in signal is proportional to the amount of unlabeled oleic acid, allowing for the determination of the inhibitor concentration that displaces 50% of the labeled ligand (IC50).
Caption: Competitive binding of labeled and unlabeled oleic acid.
Data Presentation: Comparative Binding Affinities
The following table presents sample data from a competitive binding assay designed to investigate the specificity of a putative oleic acid-binding protein. The IC50 values represent the concentration of the competitor fatty acid required to inhibit 50% of the binding of this compound. A lower IC50 value indicates a higher binding affinity.
| Competitor Ligand | IC50 (µM) | Relative Affinity | Notes |
| Oleic Acid (C18:1) | 1.2 | High | Demonstrates high specificity of the binding pocket for oleic acid. |
| Palmitic Acid (C16:0) | 25.8 | Moderate | Saturated fatty acid showing weaker binding. |
| Stearic Acid (C18:0) | 42.3 | Low | Saturated fatty acid with the same carbon length as oleic acid, but lower affinity. |
| Linoleic Acid (C18:2) | 3.5 | High | Polyunsaturated fatty acid showing comparable, but slightly weaker, affinity. |
| Arachidonic Acid (C20:4) | > 100 | Very Low | Longer chain and polyunsaturated, showing minimal competition. |
Experimental Protocol: this compound Competitive Binding Assay
This protocol outlines the steps for a plate-based assay using a recombinant protein of interest.
Materials:
-
Purified recombinant target protein
-
This compound (OA-Biotin)
-
Unlabeled Oleic Acid
-
Other competitor fatty acids (for specificity testing)
-
Assay Buffer (e.g., PBS with 0.1% BSA, pH 7.4)
-
Streptavidin-coated 96-well microplates
-
HRP-conjugated anti-tag antibody (if the protein is tagged, e.g., His-tag, GST-tag)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Workflow:
Caption: Step-by-step workflow for the competitive binding assay.
Procedure:
-
Protein Immobilization:
-
Dilute the purified target protein to a final concentration of 2 µg/mL in PBS.
-
Add 100 µL of the diluted protein solution to each well of the streptavidin-coated microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (PBS with 2% BSA) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Competitive Binding:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of unlabeled oleic acid and other competitor fatty acids in Assay Buffer. The concentration range should typically span from 0.01 µM to 100 µM.
-
Add 50 µL of the competitor dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer alone (for maximum binding) or a high concentration of unlabeled oleic acid (for non-specific binding).
-
Prepare a fixed concentration of this compound (e.g., 0.5 µM) in Assay Buffer.
-
Add 50 µL of the this compound solution to all wells.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of HRP-conjugated streptavidin (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the non-specific binding wells from all other readings.
-
Plot the absorbance values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparison with Alternatives
| Assay Format | Advantages | Disadvantages | Best For |
| Competitive Assay (Unlabeled OA) | - High specificity- Provides quantitative IC50/Ki values- Mimics physiological competition- Validates the binding of the native ligand | - Indirect measurement- Requires careful optimization of labeled ligand concentration | - Confirming binding specificity- Screening for inhibitors- Characterizing ligand affinity |
| Direct Binding Assay (OA-Biotin only) | - Simpler setup- Directly measures binding- Good for initial screening | - Does not confirm specificity for the native ligand- Susceptible to artifacts from the biotin tag | - Initial discovery of binding partners- Yes/No binding questions |
| Assay with Non-Native Competitor | - Can reveal the binding profile of the target protein | - May not fully represent the physiological context | - Understanding the broader ligand specificity of a protein |
A Head-to-Head Comparison: Oleic Acid-Biotin vs. Clickable Alkyne-Oleic Acid Probes for Cellular Research
In the dynamic fields of cell biology and drug discovery, the ability to track and identify the interactions of fatty acids like oleic acid is paramount. Two powerful tools have emerged for this purpose: the traditional Oleic Acid-biotin probe and the more recent clickable alkyne-oleic acid probe. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound Probe | Clickable Alkyne-Oleic Acid Probe |
| Detection Principle | Direct detection via high-affinity biotin-streptavidin interaction. | Indirect detection via bioorthogonal click chemistry with an azide-tagged reporter (e.g., fluorophore, biotin). |
| Tag Size | Larger biotin (B1667282) tag. | Smaller, less perturbing terminal alkyne tag.[1] |
| Versatility | Primarily used for affinity purification and detection with streptavidin conjugates. | Highly versatile; can be coupled with a wide range of azide (B81097) reporters for various applications (fluorescence microscopy, mass spectrometry, etc.).[2] |
| Potential for Steric Hindrance | Higher potential for the bulky biotin tag to interfere with oleic acid metabolism and protein interactions. | Minimal steric hindrance from the small alkyne group, better mimicking the native fatty acid.[3] |
| Workflow Complexity | Simpler, one-step labeling (probe is already biotinylated). | Two-step process: metabolic incorporation of the alkyne probe followed by a click reaction with an azide reporter.[4] |
| Sensitivity | High, due to the strong biotin-streptavidin interaction. | Can be highly sensitive, with some studies suggesting a 5- to 10-fold increase in sensitivity over traditional methods.[5] |
| Background Signal | Potential for background from endogenously biotinylated proteins. | Generally lower background, as the alkyne tag is bio-inert. |
Performance in Key Applications
Protein Profiling and Identification
Clickable alkyne-oleic acid probes, coupled with mass spectrometry-based proteomics, offer a powerful approach for identifying proteins that interact with or are modified by oleic acid. The small size of the alkyne tag is less likely to disrupt natural interactions, potentially leading to the identification of a more comprehensive set of binding partners. While this compound can also be used for pull-down experiments, the bulkier biotin tag may obstruct some protein-protein interactions.
A significant advantage of the alkyne probe is the ability to perform the "click" reaction after cell lysis, allowing for the attachment of a biotin-azide tag for enrichment. This approach, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), has been shown to improve the direct detection of biotinylated peptides by over 20-fold compared to conventional methods.
Cellular Imaging of Lipid Metabolism
For visualizing the subcellular localization of oleic acid, clickable alkyne probes offer superior versatility. After metabolic incorporation, the alkyne-tagged oleic acid can be "clicked" to a fluorescent azide, enabling high-resolution imaging of its distribution in organelles like lipid droplets. This method allows for the use of a wide variety of fluorescent dyes with different spectral properties.
While fluorescently labeled streptavidin can be used to detect this compound, the larger size of the biotin-streptavidin complex may impact the spatial resolution of the imaging.
Experimental Protocols
Protocol 1: Metabolic Labeling and Enrichment of Oleic Acid-Binding Proteins using Clickable Alkyne-Oleic Acid
Objective: To identify proteins that are modified by or interact with oleic acid in cultured mammalian cells.
Materials:
-
Clickable alkyne-oleic acid probe (e.g., 17-octadecynoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotin-azide
-
Click chemistry reaction buffer (containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Procedure:
-
Probe Preparation: Prepare a stock solution of the alkyne-oleic acid probe in DMSO. For cell treatment, complex the probe with fatty acid-free BSA in serum-free medium.
-
Metabolic Labeling: Culture mammalian cells to the desired confluency. Replace the growth medium with the medium containing the alkyne-oleic acid-BSA complex (typically 25-100 µM). Incubate for 4-24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Reaction: To the cell lysate, add the biotin-azide and the click chemistry reaction buffer. Incubate at room temperature for 1-2 hours to attach the biotin tag to the alkyne-labeled proteins.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate with rotation at 4°C for 2-4 hours to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with high-stringency buffers to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads. The eluted proteins can then be analyzed by SDS-PAGE and Western blotting or identified by mass spectrometry.
Protocol 2: Proximity Labeling of Lipid Droplet Proteins using Biotin-Phenol
Objective: To identify proteins in close proximity to oleic acid-induced lipid droplets.
Materials:
-
APEX2-expressing cells (targeted to lipid droplets)
-
Oleic acid
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium ascorbate, Trolox)
-
Lysis buffer
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Reagents for mass spectrometry
Procedure:
-
Induce Lipid Droplet Formation: Treat APEX2-expressing cells with oleic acid (e.g., 200 µM complexed with BSA) for 24 hours to induce the formation of lipid droplets.
-
Biotin-Phenol Labeling: Incubate the cells with biotin-phenol (e.g., 500 µM) for 30 minutes.
-
Initiate Biotinylation: Add H₂O₂ (e.g., 1 mM final concentration) and incubate for 1 minute to initiate the APEX2-catalyzed biotinylation of nearby proteins.
-
Quench Reaction: Stop the reaction by adding a quenching solution.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin-agarose beads as described in Protocol 1.
-
Analysis: Analyze the enriched proteins by mass spectrometry to identify the lipid droplet proteome.
Visualizing the Workflows and Pathways
Experimental Workflow Comparison
Caption: A comparison of the experimental workflows for this compound and clickable alkyne-oleic acid probes.
Oleic Acid Metabolism and Lipid Droplet Formation
Caption: Simplified pathway of oleic acid incorporation into neutral lipids and storage in lipid droplets.
Conclusion
Both this compound and clickable alkyne-oleic acid probes are valuable tools for investigating the roles of oleic acid in cellular processes. The choice between them depends on the specific experimental goals.
-
For versatility and applications requiring minimal perturbation, the clickable alkyne-oleic acid probe is often the superior choice. Its small tag size and the ability to couple it with a variety of reporters make it ideal for a broad range of applications, from high-resolution imaging to sensitive proteomic analyses.
-
For straightforward enrichment protocols where potential steric hindrance is less of a concern, the this compound probe offers a simpler workflow. Proximity labeling techniques that utilize biotin-phenol also provide a powerful method for mapping the proteomes of specific subcellular compartments like lipid droplets.
As technology continues to advance, the development of new bioorthogonal reactions and more sophisticated probes will undoubtedly further enhance our ability to unravel the complex biology of fatty acids.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Safer and More Efficient Alternative: The Advantages of Oleic Acid-Biotin in Research
For researchers, scientists, and drug development professionals, the choice of experimental tools can significantly impact the efficiency, safety, and cost of their studies. In the realm of fatty acid research, traditional methods utilizing radiolabeled oleic acid are increasingly being replaced by a safer and more versatile alternative: Oleic Acid-biotin. This guide provides an objective comparison of these two methodologies, supported by experimental data and protocols, to highlight the clear advantages of incorporating this compound into your research.
The primary drawback of using radiolabeled oleic acid lies in the inherent safety risks and regulatory burdens associated with handling radioactive materials.[1] This necessitates specialized laboratory facilities, stringent safety protocols, and dedicated waste disposal procedures, all of which contribute to increased operational costs and complexity.[1] In contrast, this compound offers a non-radioactive approach, eliminating these safety concerns and simplifying the experimental workflow.
Quantitative Comparison: Performance at a Glance
The superiority of biotin-based detection systems, which are employed for this compound, over traditional radioisotopic methods is evident in their performance metrics. The strong and specific interaction between biotin (B1667282) and streptavidin provides the foundation for highly sensitive and robust assays.[2]
| Feature | This compound (Biotin-Streptavidin Detection) | Radiolabeled Oleic Acid (Autoradiography) |
| Safety | Non-radioactive, no specialized handling or disposal required. | Radioactive, requires licensed handling, specialized labs, and waste disposal.[1] |
| Sensitivity | High, with detection limits in the picogram range.[2] | High, but with lower spatial resolution and longer exposure times. |
| Assay Time | Rapid, with results obtainable in hours. | Time-consuming, often requiring days to weeks for autoradiography exposure. |
| Cost-Effectiveness | Generally more cost-effective due to the absence of radioactive material costs, specialized equipment, and disposal fees. | Higher costs associated with radioisotope purchase, licensing, and waste management. |
| Versatility | Amenable to a wide range of assays including ELISA, Western blotting, and pull-down assays. | Primarily used for uptake and imaging studies. |
| High-Throughput Screening | Well-suited for high-throughput formats due to the simplicity and speed of the assays. | Not ideal for high-throughput screening due to the complex and time-consuming nature of the workflow. |
Delving into the Experimental Details
The practical advantages of this compound become even more apparent when comparing the experimental protocols for a common application: the fatty acid uptake assay.
Experimental Protocol: Fatty Acid Uptake Assay
Objective: To measure the uptake of oleic acid into cultured cells.
This compound Method:
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Starvation (Optional): To enhance uptake, cells can be serum-starved for a defined period.
-
Incubation with this compound: Add this compound conjugate to the culture medium and incubate for the desired time.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Detection:
-
Coat a microplate with streptavidin.
-
Add the cell lysate to the streptavidin-coated plate and incubate.
-
Add a streptavidin-HRP (horseradish peroxidase) conjugate and incubate.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader.
-
Radiolabeled Oleic Acid Method:
-
Cell Culture: Plate cells in a multi-well plate and culture until they reach the desired confluency.
-
Starvation (Optional): To enhance uptake, cells can be serum-starved for a defined period.
-
Incubation with Radiolabeled Oleic Acid: Add radiolabeled oleic acid (e.g., [³H]oleic acid or [¹⁴C]oleic acid) to the culture medium and incubate for the desired time in a designated radioactive work area.
-
Washing: Wash the cells with ice-cold PBS to remove any unbound radiolabeled oleic acid.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting:
-
Add the cell lysate to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The workflow for the this compound assay is significantly simpler and safer, making it more amenable to high-throughput applications and reducing the potential for human error.
Visualizing the Molecular Pathways and Workflows
To further illustrate the applications and comparative workflows, the following diagrams are provided.
Oleic acid is a key player in various cellular signaling pathways, and this compound can be a valuable tool to study these processes. Two such important pathways are the PI3K/Akt and the LXRα signaling pathways.
Conclusion
The use of this compound presents a multitude of advantages over radiolabeled oleic acid for a wide range of research applications. Its enhanced safety profile, cost-effectiveness, and streamlined experimental protocols make it an attractive alternative for modern research laboratories. The high sensitivity and versatility of biotin-streptavidin detection systems further solidify the position of this compound as a superior tool for studying fatty acid uptake, transport, and signaling. By transitioning to this non-radioactive alternative, researchers can accelerate their discoveries while maintaining a safer and more efficient laboratory environment.
References
A Researcher's Guide to Cross-Validating Oleic Acid-Biotin Pulldown Results with Proximity Ligation Assays
For Researchers, Scientists, and Drug Development Professionals
In the quest to understand the complex interplay of molecules within a cell, identifying the binding partners of lipids and metabolites is a critical step. Oleic acid, an abundant monounsaturated fatty acid, is not just a component of cell membranes and a source of energy, but also a signaling molecule that influences numerous cellular pathways.[1] Chemical proteomics, using tools like Oleic Acid-biotin probes, offers a powerful method for the discovery of proteins that interact with this key fatty acid. However, validating these discovered interactions within the native cellular context is paramount.
This guide provides a comparative framework for cross-validating candidate proteins identified through this compound pulldown assays using the in situ Proximity Ligation Assay (PLA). By combining the discovery power of chemical proteomics with the spatial precision of PLA, researchers can build a higher-confidence map of oleic acid-protein interactions.
Methodology Comparison: this compound vs. PLA
This compound Pulldown: This technique is a chemical proteomics approach used to identify proteins that bind to oleic acid from a complex mixture like a cell lysate.[2][3] A biotin (B1667282) tag is chemically attached to oleic acid, creating a "bait" molecule. This bait is incubated with the cell lysate, allowing it to bind to its protein partners. Subsequently, streptavidin-coated beads, which have an exceptionally high affinity for biotin, are used to "pull down" the this compound-protein complexes.[4][5] After washing away non-specific binders, the captured proteins are eluted and typically identified using mass spectrometry.[6][7][8]
Proximity Ligation Assay (PLA): PLA is a highly specific and sensitive immunofluorescence-based method used to visualize protein-protein interactions directly within fixed cells or tissues.[9][10] The technique relies on two primary antibodies that recognize two different proteins of interest.[11] If these proteins are in close proximity (typically less than 40 nanometers), secondary antibodies conjugated with short DNA oligonucleotides (PLA probes) can bind to the primary antibodies.[9][12][13] This proximity allows for the enzymatic ligation of the DNA strands into a closed circle, which then serves as a template for rolling circle amplification.[9][14] The amplified DNA is detected with fluorescently labeled probes, appearing as a distinct fluorescent spot. Each spot represents a single interaction event, providing both localization and quantification of the interaction.[9][15]
Experimental Workflow: this compound Pulldown
The following diagram illustrates the typical workflow for identifying oleic acid-binding proteins.
Experimental Workflow: Proximity Ligation Assay (PLA)
This diagram outlines the steps for validating a specific protein-protein interaction in situ.
Data Presentation: A Comparative Analysis
The primary output of an this compound pulldown is a list of candidate interacting proteins, often ranked by abundance from mass spectrometry data. PLA provides quantitative data on the interaction between two specific proteins, typically measured as the number of interaction spots per cell.
Cross-validation involves selecting high-confidence candidates from the pulldown and testing their proximity to a known oleic acid receptor or a key protein in an oleic acid-mediated pathway using PLA.
Table 1: Hypothetical Cross-Validation of this compound Pulldown Data
| Candidate Protein (Identified by MS) | Mass Spec Score (e.g., Peptide Count) | Putative Role in Lipid Signaling | PLA Validation Partner | PLA Result (Avg. Spots/Cell ± SD) | Validation Status |
| Protein X | 85 | Acyl-CoA Synthetase | FFAR1 | 25.4 ± 4.1 | Validated |
| Protein Y | 62 | Kinase | FFAR1 | 2.1 ± 0.8 | Not Validated |
| Protein Z | 58 | Scaffolding Protein | Protein X | 18.9 ± 3.5 | Validated |
| Control Protein | 5 | Cytoskeletal | FFAR1 | 1.5 ± 0.5 | Negative Control |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Context
Oleic acid is known to activate several signaling pathways, often through G-protein coupled receptors like FFAR1 (GPR40).[16] Activation of FFAR1 can lead to downstream events such as the activation of the PI3K/Akt pathway, which is involved in cell proliferation and survival.[17] PLA can be used to validate interactions within this cascade, for example, by confirming the proximity of an upstream receptor to a downstream effector after oleic acid stimulation.
Experimental Protocols
Protocol 1: this compound Pulldown Assay
-
Preparation of Bait: Synthesize or procure this compound.
-
Cell Lysis: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them three times with the lysis buffer to equilibrate.[5]
-
Incubation: Add the this compound probe to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for another 1 hour at 4°C to capture the complexes.[5]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with adjusted salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with excess free biotin.
-
Analysis: Identify the eluted proteins by running them on an SDS-PAGE gel followed by silver staining or by in-gel digestion and subsequent LC-MS/MS analysis.[2]
Protocol 2: Proximity Ligation Assay (PLA)
-
Sample Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the samples with two primary antibodies raised in different species (e.g., rabbit anti-Protein X and mouse anti-FFAR1) diluted in antibody diluent. This is typically done overnight at 4°C in a humidity chamber.[10][12]
-
PLA Probe Incubation: Wash the samples twice with wash buffer. Add the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) and incubate for 1 hour at 37°C in a humidity chamber.[9][13]
-
Ligation: Wash samples twice. Add the ligation mix containing ligase and connector oligonucleotides. Incubate for 30 minutes at 37°C.[9][13] This step forms the circular DNA template if the probes are in close proximity.
-
Amplification: Wash samples twice. Add the amplification mix containing polymerase. Incubate for 100 minutes at 37°C to generate the amplified DNA product.[11][13]
-
Detection & Mounting: Wash samples. Add the detection mix containing fluorescently labeled oligonucleotides that hybridize to the amplified product. Incubate for 30 minutes at 37°C. Perform final washes and mount the coverslip onto a glass slide with mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Visualize the samples using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots. Quantify the results by counting the number of spots per cell using image analysis software.[18]
References
- 1. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 4. synapsewaves.com [synapsewaves.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying protein-fatty acid interactions using electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clyte.tech [clyte.tech]
- 10. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. scispace.com [scispace.com]
- 13. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Oleic Acid-Biotin: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of specialized chemical reagents like Oleic Acid-biotin are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although Oleic Acid and Biotin individually may not be classified as hazardous substances, the conjugate should be handled with care.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[1] |
It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1][2]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.[1]
-
Solid Waste:
-
Unused or expired this compound powder should be kept in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) bottle.[1]
-
The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the this compound.[1]
-
The liquid waste container must be clearly labeled with "Liquid waste containing this compound" and a complete list of all solvent components.[1]
-
Step 2: Labeling of Waste Containers
Accurate and unambiguous labeling of waste containers is mandatory for safety and regulatory compliance.[1]
-
Attach a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "this compound".
-
The estimated concentration or amount of the chemical.
-
All solvent components and their approximate percentages.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Step 3: Storage of Waste
Proper interim storage of chemical waste is critical to prevent accidents and ensure safety pending final disposal.[1]
-
Store waste containers in a designated and well-ventilated secondary containment bin to mitigate spills.[1]
-
Keep the waste storage area away from incompatible chemicals. Oleic acid should be stored away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Ensure all waste containers are securely sealed to prevent leaks or evaporation.[1]
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations (e.g., US 40CFR262.11).[2]
-
Never mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Oleic Acid-Biotin
Researchers and drug development professionals working with Oleic Acid-biotin must adhere to stringent safety protocols to ensure personal safety and prevent contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be treated as a potentially hazardous substance.[1] While a comprehensive safety data sheet (SDS) is not publicly available, supplier information indicates that users should avoid ingestion, inhalation, and contact with skin and eyes.[1] The individual components, oleic acid and biotin (B1667282), present their own hazard profiles. Oleic acid is known to be a skin irritant.[2] For biotin in powdered form, respiratory protection is recommended to avoid dust inhalation.[3]
Based on this information, the following minimum PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the solution or contact with the neat compound.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with this compound, which may cause irritation. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary if handling the solid form and there is a risk of generating dust. | Prevents inhalation of airborne particles. For solutions, this is generally not required. |
Operational Workflow for Handling this compound
Proper handling of this compound is crucial for experimental success and safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Reconstitution of this compound
This compound is typically supplied as a solution in ethanol or as a solid.
-
If supplied in ethanol: The solvent can be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in a solvent of choice, such as DMSO or dimethylformamide.
-
Aqueous Solutions: For biological experiments requiring an aqueous solution, the neat oil can be directly dissolved in aqueous buffers. The solubility is approximately 0.05 mg/ml in PBS (pH 7.2). For enhanced aqueous solubility, it can be dissolved in 0.1 M Tris-HCl (pH 8.5) at approximately 0.15 mg/ml. It is recommended not to store aqueous solutions for more than one day.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container.
-
Solid Waste: All disposables that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated solid hazardous waste container.
By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure the integrity of their experiments involving this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
